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N-Desmethylclozapine-d8

Cat. No.: B1437066
M. Wt: 320.8 g/mol
InChI Key: JNNOSTQEZICQQP-UFBJYANTSA-N
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Description

N-Desmethylclozapine-d8 is intended for use as an internal standard for the quantification of N-desmethylclozapine by GC- or LC-MS. N-Desmethylclozapine is an active metabolite of the atypical antipsychotic clozapine. It was originally described as an antagonist of serotonin (5-HT) receptor subtype 5-HT2C (IC50 = 7.1 nM in rat choroid plexus) and later as an inverse agonist using human recombinant receptors. N-Desmethylclozapine is an antagonist at dopamine D4 receptors, an agonist at δ-opioid receptors, and a partial agonist at dopamine D2 and D3, M1 muscarinic acetylcholine, and 5-HT1A receptors. N-Desmethylclozapine (30 mg/kg) decreases exploratory locomotor activity and increases prepulse inhibiton of the acoustic startle response in mice.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClN4 B1437066 N-Desmethylclozapine-d8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOSTQEZICQQP-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Desmethyl Clozapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Deuterated Metabolite for Advanced Analytical and Pharmacological Studies

This technical guide provides a comprehensive overview of N-Desmethyl Clozapine-d8 (Norclozapine-d8), a deuterated analog of the primary active metabolite of the atypical antipsychotic, clozapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methodologies, and pharmacological significance.

Core Concepts and Applications

N-Desmethyl Clozapine-d8 is the stable isotope-labeled form of N-desmethylclozapine (NDMC), where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic substitution renders it an ideal internal standard for quantitative analysis in various bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its use significantly improves the accuracy and precision of measuring N-desmethylclozapine levels in biological matrices such as plasma, serum, and urine, which is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis.[2]

Beyond its role as an internal standard, the study of N-desmethylclozapine itself is of significant pharmacological interest. As the major metabolite of clozapine, NDMC exhibits a complex and distinct pharmacological profile that may contribute to the unique therapeutic effects and side-effect profile of its parent drug.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Desmethyl Clozapine-d8 is presented in the table below.

PropertyValueReference(s)
Chemical Name 8-chloro-11-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][4][5]diazepine[1]
Synonyms Norclozapine-d8, N-Desmethylclozapine-d8[1]
Molecular Formula C₁₇H₉D₈ClN₄[1]
Molecular Weight 320.9 g/mol [1]
CAS Number 1189888-77-4[6]
Appearance Solid[1]
Purity ≥99% deuterated forms (d₁-d₈)[1]
Storage -20°C[7]

Synthesis

The synthesis of N-Desmethyl Clozapine-d8 typically involves the coupling of a suitable clozapine precursor with deuterated piperazine (piperazine-d8). While specific proprietary synthesis details are often not fully disclosed, a general synthetic approach can be inferred from the synthesis of N-desmethylclozapine. A plausible method involves the reaction of a clozapine intermediate, such as 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][4][5]diazepine, with piperazine-d8.

A general, non-deuterated synthesis of N-desmethylclozapine involves the reaction of clozapine with α-chloroethyl chloroformate in 1,2-dichloroethane, followed by reflux in methanol.[8] For the deuterated analog, piperazine-d8 would be used as a key starting material in a multi-step synthesis.

Experimental Protocols

Quantification by LC-MS/MS

N-Desmethyl Clozapine-d8 is primarily used as an internal standard for the accurate quantification of N-desmethylclozapine in biological samples. Below is a representative LC-MS/MS protocol.

4.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add an appropriate amount of N-Desmethyl Clozapine-d8 working solution as the internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL

4.1.3. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (N-Desmethylclozapine) m/z 313 → m/z 192
MRM Transition (N-Desmethyl Clozapine-d8) m/z 321 → m/z 200
Quantification by GC-MS

A validated GC-MS method for the simultaneous determination of clozapine and norclozapine in human plasma has been described, for which N-Desmethyl Clozapine-d8 would be an ideal internal standard.[9]

4.2.1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Condition a solid-phase extraction (SPE) cartridge with methanol and water.

  • Load the plasma sample (pre-treated with internal standard) onto the SPE cartridge.

  • Wash the cartridge with water and an organic solvent mixture.

  • Elute the analytes with an appropriate elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and heat to form the trifluoroacetyl derivative.

4.2.2. GC-MS Conditions

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
Injector Temperature 280°C
Ionization Mode Electron Ionization (EI)
Scan Mode Selected Ion Monitoring (SIM)

Pharmacological Profile and Signaling Pathways

N-desmethylclozapine exhibits a distinct pharmacological profile compared to its parent compound, clozapine. It acts as a partial agonist at dopamine D2 and D3 receptors, an agonist at M1 muscarinic acetylcholine receptors, and an agonist at delta-opioid receptors.[4][10][11] These interactions are believed to contribute to the overall therapeutic effects of clozapine.

M1 Muscarinic Receptor Agonism

N-desmethylclozapine is a potent partial agonist at the M1 muscarinic receptor.[11] This activity is thought to contribute to the pro-cognitive effects of clozapine. The signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events.

M1_Signaling NDMC N-Desmethyl Clozapine-d8 M1R M1 Muscarinic Receptor NDMC->M1R Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway of N-Desmethyl Clozapine.

Dopamine D2/D3 Receptor Partial Agonism

Unlike clozapine, which is a dopamine D2 receptor antagonist, N-desmethylclozapine acts as a partial agonist at both D2 and D3 receptors.[10] This partial agonism may contribute to the lower incidence of extrapyramidal side effects associated with clozapine. The signaling involves the modulation of adenylyl cyclase activity through Gi/o protein coupling.

D2_Signaling NDMC N-Desmethyl Clozapine-d8 D2R Dopamine D2/D3 Receptor NDMC->D2R Partial Agonist Gio Gi/o D2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response PKA->Downstream

Caption: Dopamine D2/D3 Receptor Partial Agonist Signaling of N-Desmethyl Clozapine.

Delta-Opioid Receptor Agonism

N-desmethylclozapine is also an agonist at the delta-opioid receptor.[4] This interaction may play a role in the mood-stabilizing and anxiolytic effects of clozapine. Similar to D2/D3 receptor signaling, this pathway involves Gi/o protein coupling and the inhibition of adenylyl cyclase.

Opioid_Signaling NDMC N-Desmethyl Clozapine-d8 DOR Delta-Opioid Receptor NDMC->DOR Agonist Gio Gi/o DOR->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response PKA->Downstream

Caption: Delta-Opioid Receptor Agonist Signaling of N-Desmethyl Clozapine.

Conclusion

N-Desmethyl Clozapine-d8 is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its primary application as an internal standard ensures the reliability of quantitative data for its non-deuterated counterpart, N-desmethylclozapine. Furthermore, the distinct pharmacological profile of N-desmethylclozapine highlights its importance in understanding the complete therapeutic and adverse effect spectrum of clozapine. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this critical research compound.

References

An In-Depth Technical Guide to N-Desmethyl Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacology, and analytical methodologies related to N-Desmethyl Clozapine-d8. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Chemical and Physical Properties

N-Desmethyl Clozapine-d8 is the deuterated form of N-Desmethyl Clozapine (also known as norclozapine), which is the principal active metabolite of the atypical antipsychotic drug, clozapine. The incorporation of deuterium atoms provides a heavier, stable isotope-labeled internal standard essential for quantitative analysis by mass spectrometry.

Table 1: Chemical Identifiers and Physical Properties of N-Desmethyl Clozapine-d8
PropertyValueReference
IUPAC Name 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1][2]benzodiazepine[1][2][3]
Synonyms Norclozapine-d8, N-Desmethylclozapine-d8[1][2][4]
CAS Number 1189888-77-4[1][2][4][5]
Molecular Formula C₁₇H₉D₈ClN₄[4]
Molecular Weight 320.85 g/mol [1][2]
Exact Mass 320.1643882 Da[3]
Physical Format Neat solid[1][2][4]
Purity ≥95% (HPLC), ≥99% deuterated forms (d₁-d₈)[1][2][4]
Storage Temperature -20°C[1]
Table 2: Solubility of N-Desmethyl Clozapine-d8
SolventSolubilityReference
DMF 10 mg/ml[4]
DMSO 10 mg/ml[4]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/ml[4]
Ethanol 5 mg/ml[4]

Metabolic Pathway of Clozapine

Clozapine undergoes extensive metabolism in the liver, primarily through demethylation to form N-desmethylclozapine (norclozapine) and oxidation to produce clozapine N-oxide.[6][7] The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2 and CYP3A4, plays a crucial role in the demethylation process.[6][7][8] CYP2D6 has a minor role in this metabolic pathway.[7][8]

Metabolic Pathway of Clozapine cluster_enzymes CYP450 Enzymes Clozapine Clozapine NDesmethylClozapine N-Desmethyl Clozapine (Norclozapine) Clozapine->NDesmethylClozapine Demethylation ClozapineNoxide Clozapine N-Oxide Clozapine->ClozapineNoxide Oxidation CYP1A2 CYP1A2 CYP1A2->NDesmethylClozapine CYP3A4 CYP3A4 CYP3A4->NDesmethylClozapine CYP2D6 CYP2D6 (minor) CYP2D6->NDesmethylClozapine Pharmacological Targets of N-Desmethyl Clozapine cluster_receptors Receptor Targets NDMC N-Desmethyl Clozapine Serotonin Serotonin Receptors NDMC->Serotonin Antagonist (5-HT2C) Partial Agonist (5-HT1A) Dopamine Dopamine Receptors NDMC->Dopamine Partial Agonist (D2, D3) Antagonist (D4) Muscarinic Muscarinic Receptors NDMC->Muscarinic Partial Agonist (M1) Opioid Opioid Receptors NDMC->Opioid Agonist (δ-opioid) Analytical Workflow for N-Desmethyl Clozapine Quantification Plasma Plasma Sample IS Add Internal Standard (N-Desmethyl Clozapine-d8) Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC Detection Detection HPLC->Detection UV UV Detector Detection->UV MSMS Tandem Mass Spectrometer (LC-MS/MS) Detection->MSMS Data Data Analysis & Quantification UV->Data MSMS->Data

References

An In-depth Technical Guide to N-Desmethyl Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-Desmethyl Clozapine-d8, a deuterated analog of the major active metabolite of the atypical antipsychotic drug clozapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, physicochemical properties, and applications in experimental research.

Core Chemical and Physical Properties

N-Desmethyl Clozapine-d8, also known as Norclozapine-d8, is a stable isotope-labeled form of N-Desmethylclozapine. The deuterium labeling makes it an ideal internal standard for the quantification of N-desmethylclozapine in biological matrices by mass spectrometry-based methods.[1][2][3][4]

The chemical structure of N-Desmethyl Clozapine-d8 is provided below:

Chemical Structure:

  • IUPAC Name: 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][5][6]benzodiazepine[6][7]

  • Molecular Formula: C₁₇H₉D₈ClN₄[8]

  • Synonyms: N-Desmethylclozapine-d8, Norclozapine-d8, 8-Chloro-11-(1-piperazinyl-d8)-5H-dibenzo[B,E][5][6]diazepine dihydrochloride[8][9]

A summary of the key physicochemical properties of N-Desmethyl Clozapine-d8 is presented in the table below.

PropertyValueReference
Molecular Weight 320.85 g/mol [6][9][10]
Exact Mass 320.1644 Da[6][7]
CAS Number 1189888-77-4[1][6][8]
Appearance Solid, Light Yellow[1][9]
Purity >95% (HPLC)[6][10]
Storage Temperature -20°C[6][10]

Quantitative Data

This section summarizes the key quantitative data related to N-Desmethyl Clozapine and its deuterated form, including mass spectrometry data for its detection and the receptor binding affinities of the non-deuterated active metabolite.

Mass Spectrometry Data

N-Desmethyl Clozapine-d8 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Desmethyl Clozapine. The table below lists the ion transitions commonly monitored.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference
N-Desmethylclozapine 313192, 227[11][12]
Clozapine (for reference) 327270, 296[11][12]
Loxapine (Internal Standard) 328271[12]
Receptor Binding and Functional Activity of N-Desmethylclozapine

N-Desmethylclozapine is an active metabolite with a distinct pharmacological profile compared to its parent compound, clozapine.[13] It exhibits activity at various neurotransmitter receptors.[1][13]

ReceptorAssay TypeValueReference
Muscarinic M1 Receptor IC₅₀55 nM[14][15]
Muscarinic M1 Receptor EC₅₀ (partial agonist)115 nM (50% of acetylcholine response)[14][15]
Serotonin 5-HT₂C Receptor IC₅₀7.1 nM (rat choroid plexus)[1]
Histamine H3 Receptor pKi5.33[5]
Dopamine D2/D3 Receptors Functional ActivityWeak partial agonist[13]
δ-Opioid Receptor Functional ActivityAgonist[13]
Pharmacokinetic Properties of N-Desmethylclozapine

The pharmacokinetic parameters of N-Desmethylclozapine are crucial for understanding its contribution to the overall therapeutic effect and side-effect profile of clozapine.

ParameterValueConditionReference
Elimination Half-Life (Plasma) 13 hoursAfter oral administration of clozapine[16]
Elimination Half-Life (RBC) 16 hoursAfter oral administration of clozapine[16]
Plasma Protein Binding 90%In patient serum[17]
Renal Excretion ~5.3% of clozapine doseContinuous therapy[17]

Experimental Protocols

Detailed methodologies for key experiments involving N-Desmethyl Clozapine-d8 and its non-labeled counterpart are outlined below.

Quantification of N-Desmethylclozapine in Human Plasma by LC-MS/MS

This protocol describes a typical method for the simultaneous determination of clozapine and N-desmethylclozapine in plasma using a deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of human plasma, add the internal standard solution (containing N-Desmethyl Clozapine-d8).

  • Perform a single-step liquid-liquid extraction using an appropriate organic solvent.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 analytical column.

  • Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-20 µL.

3. Mass Spectrometric Detection:

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Monitor the specific precursor to product ion transitions for N-desmethylclozapine and N-Desmethyl Clozapine-d8 as listed in Table 2.1.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • The concentration of N-desmethylclozapine in the unknown samples is determined from this calibration curve.

Muscarinic M1 Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of N-desmethylclozapine to the M1 muscarinic receptor.

1. Membrane Preparation:

  • Use cell membranes from a cell line recombinantly expressing the human M1 muscarinic receptor.

  • Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

  • Resuspend the membrane pellet in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and varying concentrations of the unlabeled competitor (N-desmethylclozapine).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

3. Data Analysis:

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to N-Desmethyl Clozapine.

Metabolic Pathway of Clozapine

Clozapine Clozapine NDMC N-Desmethylclozapine (Norclozapine) Clozapine->NDMC CYP1A2, CYP3A4 (Demethylation) CNO Clozapine N-Oxide Clozapine->CNO CYP1A2, CYP3A4 (N-Oxidation)

Caption: Metabolic conversion of Clozapine to its major metabolites.

LC-MS/MS Quantification Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add N-Desmethyl Clozapine-d8 (IS) Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LC HPLC Separation (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve NDMC N-Desmethylclozapine M1R Muscarinic M1 Receptor NDMC->M1R Allosteric Agonist Neuron Pyramidal Neuron M1R->Neuron Activates NMDAR NMDA Receptor Neuron->NMDAR Potentiates Current Increased NMDA Receptor Currents NMDAR->Current Leads to

References

An In-depth Technical Guide to N-Desmethyl Clozapine-d8 (CAS Number: 1189888-77-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desmethyl Clozapine-d8, a deuterated analog of N-desmethylclozapine (norclozapine), the primary active metabolite of the atypical antipsychotic clozapine. This document details its chemical and physical properties, its critical application as an internal standard in bioanalytical assays, and the pharmacological significance of its non-deuterated counterpart in the context of clozapine's unique therapeutic effects. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of N-desmethylclozapine in biological matrices are provided. Furthermore, this guide elucidates the key signaling pathways associated with N-desmethylclozapine, particularly its agonistic activity at the M1 muscarinic acetylcholine receptor.

Introduction

N-Desmethyl Clozapine-d8 (CAS: 1189888-77-4) is a stable isotope-labeled form of N-desmethylclozapine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry. N-desmethylclozapine, also known as norclozapine, is the major and pharmacologically active metabolite of clozapine, a cornerstone medication for treatment-resistant schizophrenia.[1] Understanding the pharmacology and accurate quantification of N-desmethylclozapine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and exploring the overall clinical efficacy of clozapine. Recent research suggests that N-desmethylclozapine's unique pharmacological profile, particularly its M1 muscarinic receptor agonism, may contribute significantly to clozapine's superior therapeutic effects on cognition.[2][3]

Chemical and Physical Properties

N-Desmethyl Clozapine-d8 is a solid organic compound. Its key chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 1189888-77-4
Molecular Formula C₁₇H₉D₈ClN₄
Molecular Weight 320.85 g/mol [4]
IUPAC Name 8-chloro-11-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][3][5]diazepine
Appearance Solid
Purity Typically >95% (HPLC)[4]
Solubility Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml)
Storage Temperature -20°C[4]

Application as an Internal Standard in Bioanalysis

The primary application of N-Desmethyl Clozapine-d8 is as an internal standard for the accurate quantification of N-desmethylclozapine in biological samples such as plasma and serum using LC-MS/MS. Its utility stems from its near-identical chemical and physical properties to the analyte of interest, while its increased mass allows for clear differentiation in a mass spectrometer.

Experimental Protocol: Quantification of N-desmethylclozapine in Human Plasma by LC-MS/MS

This protocol provides a detailed methodology for the simultaneous determination of clozapine and N-desmethylclozapine in human plasma.

3.1.1. Materials and Reagents

  • Human plasma samples

  • N-desmethylclozapine analytical standard

  • N-Desmethyl Clozapine-d8 (internal standard)

  • Clozapine analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Water (deionized, 18.2 MΩ·cm)

3.1.2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add a three-fold volume excess of an internal standard solution containing N-Desmethyl Clozapine-d8 in acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 16,200 x g for 5 minutes at room temperature.

  • Transfer 20 µL of the clear supernatant to a 96-well plate.

  • Add 450 µL of 30% (v/v) methanol in water to each well.

  • The plate is then ready for injection into the LC-MS/MS system.

3.1.3. Liquid Chromatography Conditions

ParameterCondition
LC System ACQUITY UPLC I-Class or equivalent
Column Reversed-phase C18 column (e.g., Waters XBridge Premier BEH C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mmol/L ammonium formate in water with 0.1% formic acid
Mobile Phase B 10 mmol/L ammonium formate in methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 15 µL
Gradient 5% B to 100% B over a specified time, followed by re-equilibration

3.1.4. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions N-desmethylclozapine: m/z 313 → 192[6][7]; N-Desmethyl Clozapine-d8: To be optimized based on precursor ion scan; Clozapine: m/z 327 → 270[6][7]
Source Temperature 150°C
Desolvation Temperature 400°C

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (N-Desmethyl Clozapine-d8) in Acetonitrile plasma->is vortex1 Vortex (1 min) is->vortex1 centrifuge Centrifuge (16,200 x g, 5 min) vortex1->centrifuge supernatant Transfer Supernatant (20 µL) centrifuge->supernatant dilute Dilute with 30% Methanol (450 µL) supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (Positive Mode) separation->ionization detection MRM Detection ionization->detection quantification Quantification using Analyte/IS Peak Area Ratio detection->quantification G NDMC N-Desmethyl Clozapine M1R M1 Muscarinic Receptor NDMC->M1R Gq Gq/11 Protein M1R->Gq NMDAR NMDA Receptor M1R->NMDAR modulates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC MAPK MAPK Phosphorylation PKC->MAPK Potentiation Potentiation of NMDA Receptor Currents NMDAR->Potentiation

References

Synthesis of N-Desmethyl Clozapine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Desmethyl Clozapine-d8 (Norclozapine-d8), a deuterated analog of a major metabolite of the atypical antipsychotic drug, clozapine. This stable isotope-labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key analytical data.

Overview of the Synthetic Strategy

The synthesis of N-Desmethyl Clozapine-d8 is achieved through a convergent synthetic approach. The core of the strategy involves the coupling of a deuterated piperazine moiety, specifically piperazine-d8, with a suitable dibenzodiazepine precursor. This method allows for the late-stage introduction of the isotopic label, which is an efficient way to prepare the target molecule.

The key intermediate, 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, serves as the scaffold onto which the deuterated piperazine ring is attached. The lactam functionality of this intermediate is activated, typically using a chlorinating agent like phosphorus oxychloride or a Lewis acid such as titanium tetrachloride, to facilitate nucleophilic substitution by piperazine-d8.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for the starting materials and the final product is presented in Table 1.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity
Piperazine-d8 Dihydrochloride134628-42-5C₄H₄D₈Cl₂N₂167.11≥98%
8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one50892-62-1C₁₃H₉ClN₂O244.68≥98%
N-Desmethyl Clozapine-d81189888-77-4C₁₇H₉D₈ClN₄320.85>95% (HPLC)[1]

Table 1: Physicochemical Properties of Key Compounds

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of N-Desmethyl Clozapine-d8. This protocol is based on established methods for the synthesis of clozapine and its analogs.

Materials and Equipment
  • Piperazine-d8 dihydrochloride

  • 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous anisole

  • Toluene

  • Ethyl acetate

  • Hexane

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Syringes

  • Standard laboratory glassware

  • Flash chromatography system

  • Rotary evaporator

Synthesis of N-Desmethyl Clozapine-d8

Step 1: Preparation of the Titanium-Amine Complex

  • To a solution of piperazine-d8 dihydrochloride (1.2 equivalents) in anhydrous anisole under a nitrogen atmosphere, add a solution of titanium tetrachloride in toluene (1.0 M, 1.1 equivalents).

  • Warm the mixture to 50-55 °C with stirring.

Step 2: Coupling Reaction

  • Prepare a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one (1.0 equivalent) in anhydrous anisole.

  • Add the hot solution of the dibenzodiazepine intermediate to the pre-formed titanium-amine complex via syringe.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent in vacuo.

  • Partition the resulting residue between ethyl acetate and an aqueous solution of sodium hydroxide (2 M).

  • Filter the mixture under vacuum and wash the residue with ethyl acetate.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate.

  • Combine the organic fractions, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness and purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield N-Desmethyl Clozapine-d8 as a solid.

Visualization of the Synthetic Workflow

The synthetic pathway for N-Desmethyl Clozapine-d8 is illustrated in the following diagram.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product A Piperazine-d8 dihydrochloride C Coupling Reaction (TiCl4, Anisole, Reflux) A->C B 8-chloro-10,11-dihydro-5H- dibenzo[b,e][1,4]diazepin-11-one B->C D N-Desmethyl Clozapine-d8 C->D Purification

Caption: Synthetic workflow for N-Desmethyl Clozapine-d8.

Concluding Remarks

The synthesis of N-Desmethyl Clozapine-d8 is a crucial process for providing an essential tool for researchers in drug metabolism and pharmacokinetics. The outlined synthetic strategy, based on established chemical principles, offers a reliable method for the preparation of this deuterated internal standard. The provided experimental protocol serves as a comprehensive guide for its synthesis, and the analytical data confirms the identity and purity of the final product. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood by trained personnel.

References

N-Desmethyl Clozapine-d8: A Technical Guide to the Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl Clozapine-d8 is the deuterated analog of N-Desmethyl Clozapine, a major active metabolite of the atypical antipsychotic agent Clozapine. Its application as an internal standard is critical in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug and its metabolites in biological matrices through mass spectrometry-based assays. This technical guide provides an in-depth overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for N-Desmethyl Clozapine-d8, ensuring its proper evaluation and use in a research setting.

Compound Identification and Chemical Properties

A Certificate of Analysis for N-Desmethyl Clozapine-d8 will invariably begin with the fundamental chemical identity and physical properties of the compound. This information is crucial for confirming the material's identity and for its proper handling and storage.

Identifier Value
Compound Name N-Desmethyl Clozapine-d8
Synonyms Norclozapine-d8, 8-chloro-11-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][1]diazepine
CAS Number 1189888-77-4[2][3]
Molecular Formula C₁₇H₉D₈ClN₄
Molecular Weight 320.85 g/mol [2][3]
Appearance Solid
Storage Temperature -20°C[3]

Analytical Data and Specifications

The core of the CoA is the analytical data, which quantifies the purity and confirms the structure of N-Desmethyl Clozapine-d8. These results are compared against established specifications to ensure the quality of the material.

Test Method Specification Typical Result
Purity HPLC≥95%>95%[2][3]
Isotopic Enrichment Mass Spectrometry≥99% deuterated forms (d₁-d₈)Conforms
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structureConforms
Solubility --DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL
UV Absorbance Maxima (λmax) UV Spectroscopy-229, 260, 297 nm

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA. Below are representative protocols for the key analytical techniques used to characterize N-Desmethyl Clozapine-d8.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the chemical purity of the compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., Nucleosil C8).[4]

  • Mobile Phase: A mixture of acetonitrile, water, and a suitable buffer system. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water with additives like diethylamine.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 245 nm.[4]

  • Injection Volume: 10 µL.

  • Procedure: A solution of N-Desmethyl Clozapine-d8 is prepared in a suitable solvent (e.g., methanol or mobile phase) and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the compound and to assess the degree of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of N-Desmethyl Clozapine-d8 (m/z ~321).

  • Procedure: A dilute solution of the compound is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of N-Desmethyl Clozapine-d8. The isotopic distribution of this peak is analyzed to confirm the high level of deuterium enrichment. For quantitative applications using tandem mass spectrometry (MS/MS), specific ion transitions are monitored. For norclozapine, a common transition is m/z 313 → 192.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and placement of atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum is acquired to confirm the absence of signals in the regions where deuterium has been incorporated. The remaining proton signals should correspond to the non-deuterated positions in the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

  • Procedure: A small amount of the sample is dissolved in the chosen deuterated solvent and placed in an NMR tube. Standard ¹H and ¹³C NMR spectra are acquired. The chemical shifts, multiplicities, and integration of the observed signals are compared with the expected structure of N-Desmethyl Clozapine-d8.

Visualizing the Certificate of Analysis Workflow

The generation of a Certificate of Analysis is a structured process that ensures the quality and consistency of the final product. The following diagram illustrates the logical workflow from sample reception to the final CoA issuance.

CoA_Workflow cluster_0 Quality Control Process cluster_1 Analytical Testing Sample_Receipt Sample Receipt and Login Test_Assignment Assignment of Tests Sample_Receipt->Test_Assignment HPLC_Purity HPLC Purity Analysis Test_Assignment->HPLC_Purity MS_Identity Mass Spectrometry (Identity & Isotopic Enrichment) Test_Assignment->MS_Identity NMR_Structure NMR Spectroscopy (Structural Confirmation) Test_Assignment->NMR_Structure Data_Review Data Review and Approval HPLC_Purity->Data_Review MS_Identity->Data_Review NMR_Structure->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation

Caption: Logical workflow for generating a Certificate of Analysis.

This comprehensive technical guide provides the necessary information for researchers, scientists, and drug development professionals to understand and critically evaluate a Certificate of Analysis for N-Desmethyl Clozapine-d8. By detailing the expected data and the underlying experimental protocols, this document serves as a valuable resource for ensuring the quality and reliability of this essential internal standard in analytical studies.

References

The Role of Norclozapine-d8 in the Bioanalysis of Clozapine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of norclozapine-d8, its significance as a metabolite of the atypical antipsychotic drug clozapine, and its critical role as an internal standard in the quantitative bioanalysis of clozapine and its primary active metabolite, norclozapine. This document details the metabolic pathway of clozapine, outlines established experimental protocols for its quantification, and presents key analytical performance data.

Introduction to Clozapine Metabolism and the Importance of Norclozapine

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are N-demethylation to form norclozapine (N-desmethylclozapine) and N-oxidation to form clozapine N-oxide.

Norclozapine is the principal active metabolite of clozapine and is pharmacologically active, contributing to the overall therapeutic and potential adverse effects of clozapine treatment. Therefore, the accurate quantification of both clozapine and norclozapine in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic and pharmacodynamic (PK/PD) studies, and in the drug development process.

Metabolic Pathway of Clozapine to Norclozapine

The metabolic conversion of clozapine to norclozapine is primarily catalyzed by the CYP1A2 and CYP3A4 isoenzymes in the liver. This process involves the removal of a methyl group from the piperazine ring of the clozapine molecule.

Clozapine Metabolism Metabolic Pathway of Clozapine to Norclozapine clozapine Clozapine cyp_enzymes CYP1A2, CYP3A4 (N-demethylation) clozapine->cyp_enzymes norclozapine Norclozapine (N-desmethylclozapine) cyp_enzymes->norclozapine Analytical Workflow Experimental Workflow for Norclozapine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Add Norclozapine-d8 (Internal Standard) sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (e.g., C18 column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Tandem Mass Spectrometry (MRM mode) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

The Role of N-Desmethyl Clozapine-d8 in Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Clozapine-d8, detailing its critical role as an internal standard in the quantitative analysis of N-desmethylclozapine (norclozapine), the primary active metabolite of the atypical antipsychotic clozapine. This document elucidates the pharmacological significance of N-desmethylclozapine, presents detailed experimental protocols for its quantification, and visualizes key signaling pathways and analytical workflows.

Introduction: The Significance of N-Desmethyl Clozapine

Clozapine is a cornerstone in the management of treatment-resistant schizophrenia, exhibiting superior efficacy compared to other antipsychotic agents.[1] Its therapeutic action is attributed not only to the parent drug but also significantly to its major metabolite, N-desmethylclozapine (NDMC), also known as norclozapine.[1] NDMC is pharmacologically active, exhibiting a unique receptor binding profile that may contribute to clozapine's broad spectrum of clinical effects, including its benefits on cognitive and negative symptoms.[1]

Given the high inter-individual variability in clozapine metabolism, therapeutic drug monitoring (TDM) of both clozapine and NDMC is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects.[2][3] Accurate and precise quantification of NDMC in biological matrices is therefore paramount.

The Role of N-Desmethyl Clozapine-d8 as an Internal Standard

N-Desmethyl Clozapine-d8 is a stable isotope-labeled (SIL) derivative of NDMC. In the field of analytical pharmacology, its primary and indispensable role is to serve as an internal standard (IS) for quantitative analysis, particularly in methods employing mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The utility of a SIL-IS like N-Desmethyl Clozapine-d8 stems from its properties:

  • Chemical and Physical Similarity: It is chemically identical to the analyte (NDMC), ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.

  • Mass Differentiation: The deuterium labels give it a distinct, higher mass-to-charge ratio (m/z) that is easily resolved from the unlabeled analyte by a mass spectrometer.

By adding a known amount of N-Desmethyl Clozapine-d8 to each sample at the beginning of the analytical process, it is possible to correct for variations in sample extraction efficiency, matrix effects, and instrument response. This significantly improves the accuracy, precision, and robustness of the quantitative assay.

Pharmacology of N-Desmethylclozapine (Norclozapine)

While N-Desmethyl Clozapine-d8 is analytically crucial, the pharmacological activity of its unlabeled counterpart, NDMC, is of significant interest to researchers. NDMC's distinct receptor profile is thought to complement that of clozapine.

Key Pharmacological Actions of NDMC:

  • Dopamine D2/D3 Receptors: Unlike clozapine, which is a D2 receptor antagonist, NDMC acts as a weak partial agonist at D2 and D3 receptors.[1]

  • Muscarinic M1 Receptors: NDMC is a potent agonist at the M1 muscarinic acetylcholine receptor, a property not shared by clozapine (which is an antagonist).[1] This M1 agonism is hypothesized to contribute to the pro-cognitive effects of clozapine therapy.

  • Serotonin Receptors: NDMC has a high affinity for various serotonin receptors, contributing to the overall serotonergic activity of clozapine treatment.[1]

Signaling Pathways

The pharmacological effects of NDMC are mediated through complex intracellular signaling cascades. The following diagrams illustrate the canonical pathways for the M1 muscarinic and D2 dopamine receptors.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NDMC N-Desmethylclozapine (Agonist) M1R M1 Receptor NDMC->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Neuronal Excitation & Cognitive Modulation PKC->CellularResponse Leads to D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NDMC N-Desmethylclozapine (Partial Agonist) D2R D2 Receptor NDMC->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Conversion of cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Dopaminergic Activity PKA->CellularResponse Leads to Analytical_Workflow Sample Biological Sample (Plasma, Serum) Spike Spike with Internal Standard (N-Desmethyl Clozapine-d8) Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep Extract Extraction (LLE or SPE) Prep->Extract Drydown Evaporation & Reconstitution Extract->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Processing & Quantification LCMS->Data Result Final Concentration Report Data->Result

References

N-Desmethylclozapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Desmethylclozapine-d8, a deuterated analog of the primary active metabolite of clozapine. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and pharmacodynamic studies and other research applications.

Introduction

N-Desmethylclozapine (NDMC), also known as norclozapine, is the major and pharmacologically active metabolite of the atypical antipsychotic drug clozapine.[1][2] Clozapine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, through N-demethylation to form NDMC.[2][3] NDMC itself exhibits a complex pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors, an agonist at muscarinic M1 receptors, and an antagonist at serotonin 5-HT2C receptors.[4][5] Its activity at these receptors may contribute to both the therapeutic efficacy and side effects of clozapine treatment.[6]

This compound is a stable isotope-labeled version of NDMC, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[4] This isotopic labeling makes it an ideal internal standard for the quantitative analysis of NDMC in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[7][8] Its use ensures accurate and precise quantification by correcting for variations in sample preparation and instrument response.[9]

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name 8-chloro-11-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][2][6]diazepine[4][5]
Synonyms Norclozapine-d8[5]
CAS Number 1189888-77-4[4]
Molecular Formula C₁₇H₉D₈ClN₄[4][5]
Molecular Weight 320.9 g/mol [4][5]
Appearance Solid[5]
Purity ≥99% deuterated forms (d₁-d₈)[5]
Solubility DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[5]

Synthesis

A common method for the synthesis of N-desmethylclozapine involves the reaction of a clozapine precursor with a demethylating agent. To introduce the deuterium atoms onto the piperazine ring, a deuterated piperazine starting material would be required. The synthesis could proceed as follows:

cluster_synthesis Proposed Synthesis of this compound start Clozapine Precursor (e.g., 8-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one) ndmc_d8 This compound start->ndmc_d8 Reaction with PCl5 or POCl3 followed by Piperazine-d8 piperazine_d8 Piperazine-d8 piperazine_d8->ndmc_d8

A plausible synthetic route for this compound.

Alternatively, deuteration could be achieved by reducing a suitable imide precursor of the piperazine ring with a deuterium source like lithium aluminum deuteride (LiAlD₄), a method that has been successfully used for labeling other piperazine-containing pharmaceuticals.

Analytical Methodologies

This compound is primarily used as an internal standard for the quantification of N-desmethylclozapine in biological samples. The following sections detail common analytical techniques and sample preparation methods.

Sample Preparation

The choice of sample preparation technique depends on the analytical method, the biological matrix, and the desired level of cleanliness.

4.1.1. Protein Precipitation

This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.

Protocol:

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

  • Add the internal standard, this compound, at a known concentration.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

4.1.2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

  • To 0.5 mL of plasma, add the internal standard, this compound.

  • Add a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex for an extended period to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

4.1.3. Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and can be used to concentrate the analyte.

Protocol:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated and with internal standard added) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute N-desmethylclozapine and this compound with a strong organic solvent (e.g., methanol).

  • Evaporate the eluate and reconstitute for analysis.

cluster_workflow Bioanalytical Workflow sample Biological Sample (Plasma, Serum, etc.) is Add Internal Standard (this compound) sample->is prep Sample Preparation (PPT, LLE, or SPE) is->prep analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis data Data Processing (Quantification) analysis->data result Concentration of N-Desmethylclozapine data->result

A typical bioanalytical workflow for the quantification of N-desmethylclozapine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and preferred method for the quantification of N-desmethylclozapine due to its high sensitivity and selectivity.

ParameterTypical ConditionsReference(s)
Chromatographic Column C18 reversed-phase column[10]
Mobile Phase A gradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium formate)
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Mass Spectrometer Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)[10]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Reference(s)
N-Desmethylclozapine313192, 270[10]
This compound321192, 270
Clozapine (for simultaneous analysis)327270, 192, 296[10]
Clozapine-d4 (Internal Standard)331272
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of N-desmethylclozapine, although it often requires derivatization to improve the volatility and thermal stability of the analyte.

ParameterTypical ConditionsReference(s)
Derivatization Agent Pentafluoropropionic anhydride (PFPA) or a silylating agent like BSTFA
Chromatographic Column DB-1 or HP-5MS capillary column
Carrier Gas Helium
Ionization Mode Electron Impact (EI)

Metabolism and Pharmacokinetics

Clozapine is extensively metabolized in the liver, primarily by CYP1A2 and CYP3A4, to form N-desmethylclozapine (NDMC) and clozapine N-oxide.[2][3] NDMC is a pharmacologically active metabolite and its plasma concentrations can be comparable to or even exceed those of the parent drug.

cluster_metabolism Clozapine Metabolism Pathway clozapine Clozapine ndmc N-Desmethylclozapine (NDMC) clozapine->ndmc CYP1A2, CYP3A4 (Demethylation) cnox Clozapine N-oxide clozapine->cnox CYP1A2, FMO (N-Oxidation) other Other Metabolites clozapine->other Hydroxylation, Glucuronidation

The major metabolic pathways of clozapine.

Pharmacokinetic Parameters of N-Desmethylclozapine in Humans:

ParameterValueReference(s)
Time to Peak Plasma Concentration (t_max) ~2.5 hours (for clozapine)[4]
Apparent Volume of Distribution (Vd/F) 624 L (for norclozapine)
Clearance (CL/F) 30.3 L/h (for clozapine), 46.3 L/h (for norclozapine)
Elimination Half-life (t_1/2) 12-16 hours
Plasma Protein Binding ~95% (for clozapine)[4]

Pharmacology and Receptor Binding

N-desmethylclozapine has a distinct pharmacological profile that differs from clozapine. It is a partial agonist at dopamine D2/D3 receptors, a potent and efficacious agonist at muscarinic M1 receptors, and an antagonist at several serotonin receptors.[4]

Receptor Binding Affinities (Ki, nM) of N-Desmethylclozapine:

ReceptorKi (nM)Reference(s)
Muscarinic M155 (IC₅₀)
Muscarinic M23300 (IC₅₀)
Muscarinic M3~100-200 (IC₅₀)
Muscarinic M4~100-200 (IC₅₀)
Muscarinic M5~100-200 (IC₅₀)
Dopamine D2Comparable to clozapine
Serotonin 5-HT1APartial agonist[5]
Serotonin 5-HT2AAntagonist
Serotonin 5-HT2C7.1 (IC₅₀, rat)[5]
δ-opioidAgonist[9]

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics and pharmacodynamics of clozapine and its primary active metabolite, N-desmethylclozapine. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the accuracy and reliability of quantitative data. This technical guide provides a foundational understanding of the properties, synthesis, analysis, and pharmacological context of this compound to support its effective use in research and drug development.

References

Methodological & Application

Application Notes and Protocols for N-Desmethyl Clozapine-d8 as an Internal Standard in the Quantification of Clozapine and N-Desmethylclozapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Desmethyl Clozapine-d8 as an internal standard in the quantitative analysis of clozapine and its major metabolite, N-desmethylclozapine (norclozapine), in biological matrices. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Therapeutic drug monitoring (TDM) of clozapine and its active metabolite, N-desmethylclozapine, is crucial to ensure efficacy and minimize the risk of adverse effects. Accurate and precise quantification of these analytes in biological samples, such as plasma or serum, is therefore essential.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to correct for variability in sample preparation and instrument response. N-Desmethyl Clozapine-d8, a deuterated analog of N-desmethylclozapine, is an ideal internal standard for the simultaneous quantification of clozapine and N-desmethylclozapine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocols

This section details a validated LC-MS/MS method for the simultaneous determination of clozapine and N-desmethylclozapine in human plasma using N-Desmethyl Clozapine-d8 as an internal standard.

Materials and Reagents
  • Clozapine (analytical standard)

  • N-Desmethylclozapine (Norclozapine) (analytical standard)

  • N-Desmethyl Clozapine-d8 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of clozapine, N-desmethylclozapine, and N-Desmethyl Clozapine-d8 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the clozapine and N-desmethylclozapine stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-Desmethyl Clozapine-d8 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).

  • Add 150 µL of the internal standard working solution (100 ng/mL N-Desmethyl Clozapine-d8 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters. Actual conditions may need to be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10-90% B over 3 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Dwell Time50 ms

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clozapine327.1270.235
N-Desmethylclozapine313.1192.140
N-Desmethyl Clozapine-d8321.2192.140

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 4: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Clozapine1 - 1000y = 0.0123x + 0.0045> 0.998
N-Desmethylclozapine1 - 1000y = 0.0158x + 0.0039> 0.998

Table 5: Precision and Accuracy

AnalyteQC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Clozapine3< 10< 1295 - 105
50< 8< 1097 - 103
800< 5< 898 - 102
N-Desmethylclozapine3< 11< 1394 - 106
50< 9< 1196 - 104
800< 6< 997 - 103

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in these application notes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Internal Standard (N-Desmethyl Clozapine-d8 in Acetonitrile, 150 µL) vortex Vortex (30s) is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Supernatant Transfer (100 µL) centrifuge->supernatant lcms LC-MS/MS Injection (5-10 µL) supernatant->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant logical_relationship cluster_analytes Analytes cluster_is Internal Standard cluster_correction Correction for Variability cluster_result Result clozapine Clozapine accurate Accurate & Precise Quantification clozapine->accurate ndmc N-Desmethylclozapine ndmc->accurate is N-Desmethyl Clozapine-d8 extraction Extraction Recovery is->extraction ionization Ionization Efficiency is->ionization instrument Instrument Response is->instrument extraction->accurate ionization->accurate instrument->accurate

Application Note: High-Throughput Analysis of Clozapine and N-Desmethylclozapine in Human Plasma by LC-MS/MS using N-Desmethyl Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of clozapine and its major active metabolite, N-desmethylclozapine (norclozapine), in human plasma. The method utilizes N-Desmethyl Clozapine-d8 as an internal standard to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for rapid analysis. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies in research settings.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and related psychotic disorders, particularly in cases resistant to other treatments.[1][2][3][4] Due to a narrow therapeutic window and significant inter-individual variability in its metabolism, therapeutic drug monitoring of clozapine and its active metabolite, N-desmethylclozapine, is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects.[3]

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high selectivity, sensitivity, and speed.[3][5][6] The use of a stable isotope-labeled internal standard, such as N-Desmethyl Clozapine-d8, is essential for correcting for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the assay.[7] This application note presents a complete protocol for the analysis of clozapine and N-desmethylclozapine in human plasma using LC-MS/MS with N-Desmethyl Clozapine-d8 as the internal standard.

Experimental

Materials and Reagents
  • Clozapine certified reference material

  • N-Desmethylclozapine certified reference material

  • N-Desmethyl Clozapine-d8 internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Human plasma (drug-free)

Sample Preparation

A simple and rapid protein precipitation method is used for sample preparation.

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add a three-fold volume of acetonitrile containing the internal standard (N-Desmethyl Clozapine-d8).[8]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for the separation of clozapine and its metabolites.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of methanol and water with 0.1% formic acid and 0.2% ammonium acetate is employed.[9]

  • Flow Rate: A typical flow rate for UHPLC is in the range of 0.4-0.6 mL/min.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analytes are monitored using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[5]

  • MRM Transitions: The specific precursor-to-product ion transitions for clozapine, N-desmethylclozapine, and the internal standard are monitored for quantification.[1][2][5]

Quantitative Data

The following tables summarize the typical quantitative performance of an LC-MS/MS method for the analysis of clozapine and N-desmethylclozapine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Clozapine327270
N-Desmethylclozapine313192
N-Desmethyl Clozapine-d8 (Internal Standard)321200

Table 1: Example MRM Transitions for Clozapine and Metabolites.

ParameterClozapineN-Desmethylclozapine
Linearity Range (ng/mL)1 - 10001 - 1000
Correlation Coefficient (r²)> 0.998> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL)11
Intra-assay Precision (%CV)< 15%< 15%
Inter-assay Precision (%CV)< 15%< 15%
Accuracy (% bias)Within ±15%Within ±15%

Table 2: Summary of Method Performance Characteristics.[5]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (N-Desmethyl Clozapine-d8) in Acetonitrile plasma->is vortex Vortex is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UHPLC Separation (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (Positive ESI, MRM) lc->ms quant Quantification (Peak Area Ratios) ms->quant report Generate Report quant->report

Caption: Experimental workflow for LC-MS/MS analysis.

Clozapine Signaling Pathway

Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems and intracellular signaling pathways. One important pathway involves the regulation of Glycogen Synthase Kinase 3 Beta (GSK-3β). Clozapine can lead to the phosphorylation and inhibition of GSK-3β through pathways that may involve Akt and Dishevelled (Dvl).[10][11]

G Clozapine Clozapine Akt Akt Clozapine->Akt Dvl Dishevelled (Dvl) Clozapine->Dvl GSK3b GSK-3β Akt->GSK3b Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin GeneTranscription Gene Transcription (Neuroplasticity, etc.) BetaCatenin->GeneTranscription Inhibition

Caption: Simplified Clozapine Signaling Pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of clozapine and N-desmethylclozapine in human plasma. The use of N-Desmethyl Clozapine-d8 as an internal standard ensures reliable and accurate results. This method is a valuable tool for therapeutic drug monitoring and pharmacokinetic research, aiding in the optimization of clozapine therapy.

References

Application Notes & Protocols: Quantitative Analysis of Clozapine and Norclozapine using N-Desmethyl Clozapine-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clozapine is a highly effective atypical antipsychotic medication used for treatment-resistant schizophrenia.[1][2] Due to significant inter-individual variability in its metabolism and a narrow therapeutic window, therapeutic drug monitoring (TDM) of clozapine and its major active metabolite, norclozapine (N-desmethylclozapine), is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[3][4]

Clozapine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP1A2, through N-demethylation to form norclozapine.[5][6] The concentration of norclozapine in plasma can provide valuable information regarding medication adherence and metabolic activity.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of clozapine and norclozapine in biological matrices due to its high sensitivity, selectivity, and speed.[5][7] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects.[8] This document provides a detailed protocol for the simultaneous quantification of clozapine and norclozapine in human plasma using N-Desmethyl Clozapine-d8 as the internal standard.

Clozapine Metabolism Pathway

Clozapine Clozapine Metabolism CYP1A2, CYP2C19 (Primary) Clozapine->Metabolism Norclozapine Norclozapine (N-Desmethylclozapine) Metabolism->Norclozapine N-demethylation

Caption: Metabolic conversion of Clozapine to Norclozapine.

Experimental Protocols

This protocol outlines a method for the quantitative analysis of clozapine and norclozapine in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Materials and Reagents
  • Analytes and Internal Standard:

    • Clozapine (certified reference material)

    • Norclozapine (certified reference material)

    • N-Desmethyl Clozapine-d8 (SIL-IS)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ammonium Hydroxide (ACS grade)

    • Ultrapure Water

    • Drug-free human plasma (for calibration standards and quality controls)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of clozapine, norclozapine, and N-Desmethyl Clozapine-d8 by dissolving the certified reference materials in methanol.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the N-Desmethyl Clozapine-d8 stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma (standard, QC, or sample) into the appropriately labeled tubes.

  • Add 150 µL of the IS working solution (100 ng/mL N-Desmethyl Clozapine-d8 in acetonitrile) to each tube.[9] This equates to a three-fold volume excess of precipitant.[9]

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 11,000 x g for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant by adding 100 µL of ultrapure water containing 0.1% formic acid.

  • Seal the plate or cap the vials and place them in the autosampler for LC-MS/MS analysis.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis Plasma 50 µL Plasma Sample Add_IS Add 150 µL IS in Acetonitrile Plasma->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with Water Supernatant->Dilute LCMS LC-MS/MS Injection Dilute->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for a standard LC-MS/MS system.

Parameter Condition
Liquid Chromatography
LC SystemACQUITY UPLC I-Class or equivalent
ColumnWaters XBridge Premier BEH C18 (2.1 x 50 mm, 2.5 µm)[9]
Mobile Phase A0.2% Ammonium Hydroxide in Water[10]
Mobile Phase BMethanol[10]
Flow Rate0.40 mL/min[10]
Injection Volume5 µL
Column Temperature40 °C
Gradient30% B to 95% B in 1.0 min, hold for 0.5 min, return to 30% B
Mass Spectrometry
MS SystemWaters Xevo TQ-S micro or equivalent Triple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temp350 °C
Desolvation Gas Flow800 L/hr
Nebulizer Pressure55 psi[5]
Analysis ModeMultiple Reaction Monitoring (MRM)

Data Presentation and Quantitative Analysis

MRM Transitions

MRM is used for selective and sensitive detection. The transitions for clozapine and norclozapine are well-established. For the deuterated internal standard, the precursor ion (Q1) mass is increased by the mass of the deuterium atoms, while the product ion (Q3) may or may not change depending on the location of the labels.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Purpose
Clozapine327.2270.122Quantifier[10]
Clozapine327.2192.150Qualifier[10]
Norclozapine313.2192.146Quantifier[10]
Norclozapine313.2270.122Qualifier[10]
N-Desmethyl Clozapine-d8 (IS) 321.2192.146Quantifier

Note: The transition for N-Desmethyl Clozapine-d8 is proposed based on the structure of norclozapine and common fragmentation patterns. Optimization is required.

Calibration and Quantification

Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard. A linear regression with a 1/x weighting factor is typically applied.[5]

Summary of Quantitative Performance

The following table summarizes the typical performance characteristics of this analytical method, based on published data for similar assays.

Parameter Clozapine Norclozapine
Linear Range 10 - 2000 ng/mL[10]10 - 2000 ng/mL[10]
Correlation Coefficient (r²) > 0.997[10]> 0.997[10]
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mL
Intra-day Precision (%CV) < 5%[10]< 6%[10]
Inter-day Precision (%CV) < 6%[10]< 7%[10]
Accuracy (% Recovery) 95 - 105%[8]95 - 105%[8]
Extraction Recovery > 95%[10]> 95%[10]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and robust protocol for the simultaneous quantification of clozapine and its primary metabolite, norclozapine, in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical research or drug development setting.[1][7] The use of the stable isotope-labeled internal standard, N-Desmethyl Clozapine-d8, ensures high accuracy and precision by correcting for matrix effects and experimental variability.[8] This method is well-suited for therapeutic drug monitoring, aiding in the optimization of clozapine therapy for patients with treatment-resistant schizophrenia.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Clozapine Using N-Desmethyl Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of clozapine and its major active metabolite, N-desmethylclozapine (norclozapine), is crucial for optimizing therapeutic efficacy while minimizing the risk of adverse effects.[1][2] This document provides a detailed protocol for the quantitative analysis of clozapine and N-desmethylclozapine in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Desmethyl Clozapine-d8 as an internal standard.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of clozapine, N-desmethylclozapine, and the internal standard, N-Desmethyl Clozapine-d8. Following separation, the analytes are detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, N-Desmethyl Clozapine-d8, ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the described LC-MS/MS method.

ParameterClozapineN-desmethylclozapine
Linearity Range (ng/mL)1 - 10001 - 1000
Correlation Coefficient (r²)>0.998>0.998
Lower Limit of Quantification (LLOQ) (ng/mL)11
Intra-assay Precision (%CV)< 14%< 14%
Inter-assay Precision (%CV)< 14%< 14%
Accuracy (% Recovery)85 - 115%85 - 115%

Experimental Protocols

Materials and Reagents
  • Clozapine reference standard

  • N-desmethylclozapine reference standard

  • N-Desmethyl Clozapine-d8 (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Human plasma/serum (drug-free)

  • Patient plasma/serum samples

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve clozapine, N-desmethylclozapine, and N-Desmethyl Clozapine-d8 in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the clozapine and N-desmethylclozapine stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-Desmethyl Clozapine-d8 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma/serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

    • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Clozapine327.1270.2
N-desmethylclozapine313.1192.1
N-Desmethyl Clozapine-d8 (IS)321.2192.1
Data Analysis and Quantification
  • Integrate the peak areas of clozapine, N-desmethylclozapine, and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentrations of clozapine and N-desmethylclozapine in the patient samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add N-Desmethyl Clozapine-d8 (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Clozapine & N-desmethylclozapine calibration->quantification

Caption: Experimental workflow for clozapine TDM.

G clozapine Clozapine C₁₈H₁₉ClN₄ m/z: 327.1 ndmc N-desmethylclozapine C₁₇H₁₇ClN₄ m/z: 313.1 clozapine->ndmc Metabolism (Demethylation) ndmc_d8 N-Desmethyl Clozapine-d8 C₁₇H₉D₈ClN₄ m/z: 321.2

Caption: Chemical relationship of analytes.

G cluster_therapeutic Therapeutic Effects cluster_adverse Adverse Effects clozapine_node Clozapine d2 Dopamine D2 Receptor clozapine_node->d2 Antagonist d4 Dopamine D4 Receptor clozapine_node->d4 Antagonist ht2a Serotonin 5-HT2A Receptor clozapine_node->ht2a Antagonist ht1a Serotonin 5-HT1A Receptor clozapine_node->ht1a Partial Agonist m4 Muscarinic M4 Receptor clozapine_node->m4 Partial Agonist antipsychotic Antipsychotic Effects d2->antipsychotic d4->antipsychotic ht2a->antipsychotic ht1a->antipsychotic m4->antipsychotic clozapine_adverse Clozapine h1 Histamine H1 Receptor clozapine_adverse->h1 Antagonist alpha1 Alpha-1 Adrenergic Receptor clozapine_adverse->alpha1 Antagonist m1 Muscarinic M1 Receptor clozapine_adverse->m1 Antagonist akt Akt Pathway clozapine_adverse->akt Inhibition jak_stat JAK-STAT Pathway clozapine_adverse->jak_stat Activation sedation Sedation h1->sedation hypotension Orthostatic Hypotension alpha1->hypotension anticholinergic Anticholinergic Effects m1->anticholinergic metabolic Metabolic Syndrome akt->metabolic agranulocytosis Agranulocytosis jak_stat->agranulocytosis

Caption: Clozapine signaling pathways.

References

Application Notes and Protocols for N-Desmethylclozapine-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Desmethylclozapine-d8 as an internal standard in pharmacokinetic studies of clozapine and its primary active metabolite, N-desmethylclozapine (norclozapine). The following sections detail established analytical methodologies, present key quantitative data in a structured format, and provide detailed experimental protocols.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Its clinical efficacy and potential for adverse effects necessitate careful therapeutic drug monitoring (TDM) and pharmacokinetic (PK) analysis. A major metabolic pathway for clozapine is N-demethylation to form N-desmethylclozapine (NDMC or norclozapine), which is also pharmacologically active.[1][2][3] Accurate quantification of both clozapine and N-desmethylclozapine in biological matrices is therefore crucial for understanding the drug's disposition and for optimizing patient therapy.[4][5][6]

This compound is a stable isotope-labeled (SIL) analogue of N-desmethylclozapine. Due to its similar physicochemical properties to the unlabeled analyte and its distinct mass, it serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry.[7][8] The use of a SIL-IS is the gold standard in bioanalytical mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of N-desmethylclozapine using this compound as an internal standard, based on published literature.

Table 1: Mass Spectrometry Parameters for N-Desmethylclozapine and its Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor Voltage (V)Collision Energy (eV)Reference
N-Desmethylclozapine313.0192.116946
N-Desmethylclozapine313.0270.116922
N-Desmethylclozapine313192Not SpecifiedNot Specified[9][10]
N-Desmethylclozapine313227Not SpecifiedNot Specified[9]
This compound320.85 (Chemical Formula: C17 2H8 H9 Cl N4)Not SpecifiedNot SpecifiedNot Specified[8]
Clozapine-d4 (IS for Clozapine)331.0192.215054
Clozapine327.0270.115922
Clozapine327.0192.115950

Table 2: Chromatographic Conditions for the Analysis of Clozapine and N-Desmethylclozapine

ParameterConditionReference
Column C18 ODS Hypersil (5 µm, 250 mm x 4.6 mm I.D.)[11]
C8 Nucleosil[12]
C18[10]
Mobile Phase Acetonitrile-water (40:60, v/v) with 0.4% (v/v) N,N,N',N'-tetramethylethylenediamine and acetic acid to pH 6.5[11]
Acetonitrile-water-Pic B5 diethylamine (63:37:25:0.04, v/v/v/v)[12]
Detection UV at 245 nm[12]
Tandem Mass Spectrometry (LC-MS/MS)[9][10][13]

Table 3: Pharmacokinetic Parameters of Clozapine and N-Desmethylclozapine

ParameterClozapineN-DesmethylclozapineReference
Elimination Half-life (plasma) ~7.6 hours~13 hours[1]
Elimination Half-life (red blood cells) ~7.6 hours~16 hours[1]
Time to Peak Plasma Concentration (Tmax) ~2.3 hoursNot Specified[1]
Plasma Protein Binding ~95%~90%[14]

Experimental Protocols

The following are generalized protocols for the quantification of N-desmethylclozapine in human plasma using this compound as an internal standard, based on common methodologies found in the literature.

Protocol 1: Sample Preparation using Protein Precipitation

This is a rapid and straightforward method suitable for high-throughput analysis.

Materials:

  • Human plasma samples

  • This compound internal standard solution (in methanol or acetonitrile)

  • Acetonitrile (ACN), ice-cold, containing 0.1% formic acid

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

  • 96-well collection plates or autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, or methyl t-butyl ether)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase or a similar solvent)

Procedure:

  • To 500 µL of plasma, add 50 µL of the this compound internal standard solution.

  • Add 100 µL of 1 M NaOH to basify the sample.

  • Add 2 mL of the extraction solvent.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As specified in Table 1.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the specific instrument.

Visualizations

Clozapine Metabolism Pathway

Clozapine_Metabolism Clozapine Clozapine NDMC N-Desmethylclozapine (Norclozapine) Clozapine->NDMC CYP1A2, CYP3A4 (N-demethylation) CNO Clozapine N-Oxide Clozapine->CNO CYP1A2, CYP3A4 (N-oxidation)

Caption: Metabolic conversion of clozapine to its major metabolites.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with This compound (IS) Plasma->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Estimation Quantification->PK_Modeling

Caption: General workflow for a pharmacokinetic study using LC-MS/MS.

References

Application Notes and Protocols for N-Desmethyl Clozapine-d8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the sample preparation of N-Desmethyl Clozapine prior to analysis, with a focus on methods where its deuterated internal standard, N-Desmethyl Clozapine-d8, is utilized for quantification by techniques such as LC-MS/MS. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and clinical toxicology.

Introduction

N-Desmethylclozapine (also known as norclozapine) is the primary active metabolite of the atypical antipsychotic medication clozapine. Accurate quantification of N-desmethylclozapine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Clozapine-d8, is best practice for mass spectrometry-based analyses as it corrects for matrix effects and variability in sample processing. This document outlines two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Experimental Protocols

Two primary methods for the extraction of N-desmethylclozapine from biological matrices are detailed below. The choice of method may depend on the specific matrix, available equipment, and desired sample purity. N-Desmethyl Clozapine-d8 should be added as the internal standard at the beginning of the sample preparation process.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of clozapine and its metabolites from plasma.

Materials:

  • Plasma or Serum Sample

  • N-Desmethyl Clozapine-d8 Internal Standard Solution

  • Amoxapine internal standard solution (optional, for HPLC-UV)

  • Acetonitrile

  • n-hexane-isoamyl alcohol (75:25, v/v)

  • 0.1 M Dibasic Phosphate Buffer (pH adjusted to 2.2 with 25% H3PO4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 0.5 mL aliquot of the serum or plasma sample, add a 50 µL aliquot of the internal standard solution (N-Desmethyl Clozapine-d8).[1]

  • Add 0.5 mL of acetonitrile, vortex-mix the sample, and then centrifuge.[1]

  • Alternatively, for a different LLE approach, make the plasma sample alkaline.

  • Add the extraction solvent, n-hexane-isoamyl alcohol (75:25, v/v), to the alkalinized plasma.

  • Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic phase (supernatant) to a clean tube.

  • Perform a back-extraction by adding 150 µL of 0.1 M dibasic phosphate (pH 2.2 with 25% H3PO4) to the organic phase.[2]

  • Vortex and centrifuge the sample.

  • The aqueous phase, now containing the protonated analytes, can be collected for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes reversed-phase SPE cartridges for the cleanup and concentration of N-desmethylclozapine from serum or plasma.

Materials:

  • Plasma or Serum Sample

  • N-Desmethyl Clozapine-d8 Internal Standard Solution

  • C8 or C18 SPE Cartridges

  • Methanol (for conditioning and elution)

  • Water (for conditioning and washing)

  • SPE Vacuum Manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution Solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: To 1 mL of serum or plasma, add the N-Desmethyl Clozapine-d8 internal standard.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water.[3]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove interfering substances.

  • Analyte Elution: Elute the N-desmethylclozapine and the internal standard from the cartridge using an appropriate organic solvent like methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for injection into the analytical system.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of N-desmethylclozapine.

Table 1: Recovery Rates of N-Desmethylclozapine

Extraction MethodMatrixAnalyteRecovery RateReference
Liquid-Liquid ExtractionDog PlasmaN-desmethylclozapine~100%[4]
Liquid-Liquid ExtractionHuman PlasmaDesmethylclozapine82.0%[2]
Solid-Phase ExtractionHuman PlasmaNorclozapineQuantitative[5]
Online SPE-LC-MSSerumDesmethylclozapine>90.0%[6]

Table 2: Limits of Quantification (LOQ) for N-Desmethylclozapine

Analytical MethodMatrixAnalyteLOQReference
HPLC-UVDog PlasmaN-desmethylclozapine0.05 µM[4]
HPLC-UVHuman PlasmaN-desmethylclozapine30 ng/mL[7]
HPLC-UVHuman PlasmaDesmethylclozapine2 ng/mL[2]
HPLC-UVHuman PlasmaN-desmethylclozapine (DMC)5 ng/mL[8]
HPLC-UVHuman PlasmaNorclozapine~25 µg/L[5]
HPLC-UVHuman Serum/PlasmaN-desmethylclozapine10 or 20 ng/mL[3]
LC-MSSerumDesmethylclozapine50.0 ng/mL[6]

Table 3: Reproducibility of N-Desmethylclozapine Analysis

ParameterConcentration LevelsReproducibility (CV%)Reference
Intra-day Reproducibility0.1, 1.0, and 5.0 µM11.2%, 4.3%, and 4.9%[4]
Inter-day ReproducibilityNot specified<8%[4]
Intra- and Inter-day Variability50 and 1000 ng/mL≤13.8%[2]

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation.

LLE_Workflow start Start: Plasma/Serum Sample add_is Add N-Desmethyl Clozapine-d8 Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., n-hexane-isoamyl alcohol) add_is->add_solvent vortex1 Vortex Mix add_solvent->vortex1 centrifuge1 Centrifuge to Separate Phases vortex1->centrifuge1 transfer_org Transfer Organic Phase centrifuge1->transfer_org back_extract Back-extract with Acidic Buffer transfer_org->back_extract vortex2 Vortex Mix back_extract->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 collect_aq Collect Aqueous Phase for Analysis centrifuge2->collect_aq

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow start Start: Plasma/Serum Sample add_is Add N-Desmethyl Clozapine-d8 Internal Standard start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Methanol/Acetonitrile) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Application Note: High-Throughput Bioanalytical Method for N-Desmethylclozapine using N-Desmethylclozapine-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-desmethylclozapine, also known as norclozapine, is the primary and pharmacologically active metabolite of clozapine, an atypical antipsychotic agent crucial for managing treatment-resistant schizophrenia.[1][2][3] Therapeutic drug monitoring (TDM) of both clozapine and N-desmethylclozapine is essential for optimizing dosage, ensuring adherence, and minimizing the risk of adverse effects.[2][3] The development of robust and reliable bioanalytical methods is paramount for accurate quantification of these compounds in biological matrices. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-desmethylclozapine in human plasma, utilizing its stable isotope-labeled internal standard, N-Desmethylclozapine-d8. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[4][5][6]

Principle

This method involves the extraction of N-desmethylclozapine and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly throughout the extraction and analysis process, leading to reliable quantification.[4][6]

Experimental Protocols

1. Materials and Reagents

  • N-Desmethylclozapine (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Stock and Working Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-desmethylclozapine in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions (Calibration Standards and QCs): Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • N-Desmethylclozapine: m/z 313 → 192[1][7]

    • This compound: m/z 321 → 200 (hypothetical, assuming d8 on the piperazine ring)

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of N-desmethylclozapine using this compound as an internal standard.

ParameterN-Desmethylclozapine
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (% bias) ± 15%
Inter-day Accuracy (% bias) ± 15%
Extraction Recovery > 85%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection quantification Quantification detection->quantification

Caption: Bioanalytical workflow for N-desmethylclozapine quantification.

signaling_pathway cluster_workflow Analytical Logic Analyte N-Desmethylclozapine (in plasma) Extraction Co-extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LC Co-elution Extraction->LC MS Differential Detection (by mass) LC->MS Ratio Ratio Calculation (Analyte/IS) MS->Ratio Concentration Concentration Determination Ratio->Concentration

Caption: Principle of stable isotope dilution analysis.

References

Application of N-Desmethyl Clozapine-d8 in Forensic Toxicology: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Desmethylclozapine, also known as norclozapine, is the principal and pharmacologically active metabolite of the atypical antipsychotic drug clozapine.[1][2][3] In the field of forensic toxicology, the accurate quantification of both clozapine and its major metabolite, N-desmethylclozapine, in biological specimens is crucial for interpreting drug involvement in post-mortem investigations, drug-facilitated crimes, and compliance monitoring. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Clozapine-d8, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based analytical methods.[4][5] This deuterated analog of N-desmethylclozapine shares near-identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.

Application Notes

N-Desmethyl Clozapine-d8 is primarily utilized as an internal standard in quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the determination of N-desmethylclozapine in various biological matrices including blood, plasma, serum, and urine.[4] Its application is critical in forensic toxicology for:

  • Accurate Quantification: By mimicking the analyte's behavior, N-Desmethyl Clozapine-d8 corrects for sample loss during preparation and fluctuations in mass spectrometer performance, leading to highly reliable quantitative results.[5]

  • Method Validation: It is an essential component in the validation of analytical methods according to forensic toxicology guidelines, helping to establish parameters such as linearity, precision, accuracy, and limit of quantification.

  • Post-Mortem Toxicology: In determining the cause and manner of death, precise measurement of clozapine and N-desmethylclozapine can help ascertain the role of the drug in a fatality, distinguishing between therapeutic use, overdose, or non-compliance.

  • Therapeutic Drug Monitoring (TDM): While primarily a clinical application, TDM data can be relevant in forensic cases to establish a subject's history of drug use and dosage.[6][7] The concentration ratio of N-desmethylclozapine to clozapine can provide insights into the chronicity of use and individual metabolism.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of N-desmethylclozapine using methods that would employ a deuterated internal standard like N-Desmethyl Clozapine-d8. The data is compiled from various validated analytical methods reported in the literature.

Table 1: LC-MS/MS Method Parameters for N-Desmethylclozapine Quantification

ParameterTypical ValueReference
Linearity Range1 - 1000 ng/mL[8]
Lower Limit of Quantification (LLOQ)0.4 - 5.0 ng/mL[9][10]
Intra-assay Precision (%CV)< 14%[8]
Inter-assay Precision (%CV)< 15%[8][11]
Accuracy (% Recovery)92 - 113%[11]
Ion Transitions (m/z)313 -> 192[8]

Table 2: GC-MS Method Parameters for N-Desmethylclozapine Quantification

ParameterTypical ValueReference
Linearity RangeNot explicitly stated, but method is sensitive
Limit of Determination5.0 ng/mL[10]
Precision (%RSD)< 6%[10]
Internal StandardPropylnorclozapine (as a proxy for deuterated standard use)[10]

Experimental Protocols

Below are detailed protocols for the extraction and analysis of N-desmethylclozapine from biological matrices using N-Desmethyl Clozapine-d8 as an internal standard, based on common methodologies found in the literature.

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is a representative method for the extraction of N-desmethylclozapine from plasma or serum.

1. Sample Preparation:

  • Pipette 0.5 mL of plasma or serum into a 2 mL polypropylene microcentrifuge tube.
  • Add 50 µL of the internal standard working solution (N-Desmethyl Clozapine-d8 in methanol, e.g., at 1 µg/mL).
  • Vortex mix for 10 seconds.

2. Extraction:

  • Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
  • Vortex mix vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution:

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
  • Vortex mix for 30 seconds.
  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for LC-MS/MS Analysis

This is a simpler and faster, though potentially less clean, extraction method.

1. Sample Preparation:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of the internal standard working solution (N-Desmethyl Clozapine-d8 in methanol).
  • Add 300 µL of cold acetonitrile to precipitate proteins.

2. Extraction:

  • Vortex mix for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes.

3. Analysis:

  • Carefully transfer the clear supernatant to an autosampler vial.
  • Inject an aliquot directly into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the analytical workflow and the metabolic pathway of clozapine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Add N-Desmethyl Clozapine-d8 (Internal Standard) start->add_is extraction_method Extraction (LLE or PPT) add_is->extraction_method analysis LC-MS/MS Analysis extraction_method->analysis data_proc Quantification using Analyte/IS Ratio analysis->data_proc end Final Concentration Report data_proc->end

Caption: General workflow for the quantification of N-desmethylclozapine.

metabolic_pathway clozapine Clozapine ndmc N-Desmethylclozapine (Norclozapine) clozapine->ndmc CYP1A2, CYP3A4 (Demethylation) noxide Clozapine-N-Oxide clozapine->noxide CYP3A4 (N-Oxidation) other Other Metabolites ndmc->other Further Metabolism

Caption: Simplified metabolic pathway of clozapine.

References

Application Notes and Protocols: N-Desmethyl Clozapine-d8 in Clinical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Desmethyl Clozapine-d8 in clinical chemistry, with a focus on its application as an internal standard for the therapeutic drug monitoring (TDM) of clozapine. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant quantitative data and visualizations of key metabolic and signaling pathways.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in treatment-resistant schizophrenia.[1][2][3] Due to a narrow therapeutic window and significant inter-individual variability in its metabolism, therapeutic drug monitoring (TDM) of clozapine and its primary active metabolite, N-desmethylclozapine (norclozapine), is crucial to optimize therapeutic efficacy and minimize adverse effects.[1][2][3][4][5] N-Desmethyl Clozapine-d8 is a deuterated analog of N-desmethylclozapine and serves as an ideal internal standard in mass spectrometric assays for the accurate quantification of clozapine and its metabolite in biological matrices.[6] Its use improves the accuracy and precision of the analytical method by correcting for variations in sample preparation and instrument response.[6]

Metabolic and Signaling Pathways

Clozapine undergoes extensive metabolism in the liver, primarily through demethylation to N-desmethylclozapine and oxidation to clozapine N-oxide.[7][8] The cytochrome P450 enzymes CYP1A2 and CYP3A4 are the major enzymes responsible for the demethylation of clozapine.[7][8] N-desmethylclozapine is an active metabolite that contributes to the overall pharmacological effect of clozapine treatment.[7]

The therapeutic effects of clozapine are thought to be mediated through its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9] Clozapine and N-desmethylclozapine also interact with a variety of other receptors, including muscarinic, adrenergic, and histaminergic receptors, which contributes to their complex pharmacological profile and potential side effects.[9][10][11] Interestingly, while clozapine acts as an M1 muscarinic receptor antagonist, its metabolite N-desmethylclozapine has been shown to be an M1 receptor partial agonist, which may contribute to its cognitive-enhancing effects.[12]

Clozapine_Metabolism cluster_cyp Hepatic Metabolism Clozapine Clozapine NDesmethyl_Clozapine N-Desmethylclozapine (Norclozapine) Clozapine->NDesmethyl_Clozapine Demethylation Clozapine_N_Oxide Clozapine N-Oxide Clozapine->Clozapine_N_Oxide Oxidation Excretion Excretion NDesmethyl_Clozapine->Excretion Clozapine_N_Oxide->Excretion CYP1A2 CYP1A2 CYP1A2->NDesmethyl_Clozapine CYP1A2->Clozapine_N_Oxide CYP3A4 CYP3A4 CYP3A4->NDesmethyl_Clozapine CYP3A4->Clozapine_N_Oxide CYP2C19 CYP2C19 CYP2C19->NDesmethyl_Clozapine Clozapine_Signaling cluster_drugs Compounds cluster_receptors Receptors Clozapine Clozapine D2 Dopamine D2 Clozapine->D2 Antagonist HT2A Serotonin 5-HT2A Clozapine->HT2A Antagonist M1 Muscarinic M1 Clozapine->M1 Antagonist Adrenergic Adrenergic Clozapine->Adrenergic Antagonist Histaminergic Histaminergic Clozapine->Histaminergic Antagonist NDesmethyl_Clozapine N-Desmethylclozapine NDesmethyl_Clozapine->D2 Antagonist NDesmethyl_Clozapine->HT2A Antagonist NDesmethyl_Clozapine->M1 Partial Agonist Therapeutic_Effect Antipsychotic Effect D2->Therapeutic_Effect HT2A->Therapeutic_Effect M1->Therapeutic_Effect Cognitive Enhancement Side_Effects Side Effects M1->Side_Effects Adrenergic->Side_Effects Histaminergic->Side_Effects LLE_Workflow Start Plasma Sample Add_IS Add Internal Standard (N-Desmethyl Clozapine-d8) Start->Add_IS Add_Base Add 0.1 M Sodium Carbonate Add_IS->Add_Base Add_Solvent Add Extraction Solvent (n-Hexane:Isoamyl Alcohol) Add_Base->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Note: Quantitative Analysis of N-Desmethyl Clozapine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Clozapine is an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia. Therapeutic Drug Monitoring (TDM) of clozapine and its major active metabolite, N-desmethylclozapine (norclozapine), is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of N-desmethylclozapine in human plasma. The method employs N-Desmethyl Clozapine-d8, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2][3] The sample preparation is streamlined using a simple protein precipitation protocol, making it suitable for high-throughput clinical research environments.[4][5]

2.0 Principle

A known concentration of the internal standard, N-Desmethyl Clozapine-d8, is added to plasma samples, calibrators, and quality controls. The samples undergo protein precipitation with acetonitrile to remove macromolecules.[6][7] The resulting supernatant is injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][8] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the nominal concentration of the prepared calibrators.

3.0 Experimental Protocol

3.1 Materials and Reagents

  • N-Desmethyl Clozapine analytical standard

  • N-Desmethyl Clozapine-d8 internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Control human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

3.2 Preparation of Standards and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Clozapine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Clozapine-d8 in methanol.

  • Analyte Working Solutions (Calibration and QC): Serially dilute the Analyte Stock Solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with acetonitrile.

3.3 Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile). The 3:1 ratio of solvent to plasma is effective for efficient protein removal.[6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

3.4 LC-MS/MS Conditions

ParameterCondition
LC System Standard UHPLC/HPLC System
ColumnC18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System Tandem Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2 below
IonSpray Voltage5500 V
Temperature500°C
Collision GasNitrogen

4.0 Data and Performance

Table 1: Method Performance Characteristics This table represents typical performance data for this type of assay.

ParameterResult
Linearity Range5 - 1000 ng/mL (r² > 0.995)[3][8]
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-assay Precision (%CV)≤ 9.1%[1][2]
Inter-assay Precision (%CV)≤ 9.9%[1][2]
Accuracy (% Bias)Within ±15% (85% to 115%)[1][2]
Analyte Recovery> 90%

Table 2: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Desmethyl Clozapine313.1192.1[3][8][10]
N-Desmethyl Clozapine-d8 (IS)321.1200.1

5.0 Workflow Visualization

The following diagram illustrates the complete bioanalytical workflow from sample handling to final data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Receive Plasma Sample (Calibrator, QC, or Unknown) s2 Aliquot 100 µL Plasma s1->s2 s3 Add 300 µL Acetonitrile containing N-Desmethyl Clozapine-d8 (IS) s2->s3 s4 Vortex to Mix and Precipitate Proteins s3->s4 s5 Centrifuge at 14,000 x g s4->s5 s6 Transfer Supernatant to Autosampler Vial s5->s6 a1 Inject 5 µL into LC-MS/MS System s6->a1 Sample Injection a2 Chromatographic Separation on C18 Column a1->a2 a3 Detect by Tandem MS (MRM Mode) a2->a3 d1 Integrate Peak Areas (Analyte and IS) a3->d1 Raw Data d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Calculate Unknown Concentrations d3->d4

Caption: Bioanalytical workflow for N-Desmethyl Clozapine quantification.

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyl Clozapine-d8 and Matrix Effect Minimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl Clozapine-d8 to minimize matrix effects in the bioanalysis of clozapine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N-Desmethyl Clozapine-d8 in our LC-MS/MS assay?

A1: N-Desmethyl Clozapine-d8 serves as a stable isotope-labeled internal standard (SIL-IS). Its primary function is to compensate for variability in the analytical process, most notably the matrix effects. Since N-Desmethyl Clozapine-d8 is structurally almost identical to the analyte of interest (N-Desmethyl Clozapine) and co-elutes with it, any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard to a similar degree. This allows for accurate quantification of the analyte, as the ratio of the analyte signal to the internal standard signal remains consistent.

Q2: We are observing significant ion suppression for both clozapine and N-desmethylclozapine. How can we confirm it is a matrix effect?

A2: To confirm a matrix effect, you can perform a post-extraction addition experiment. This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract after the extraction process. A lower peak area in the matrix sample compared to the neat solution indicates ion suppression.

Q3: Our results show high variability between samples from different patient lots. Could this be related to matrix effects?

A3: Yes, high variability between different sample lots is a classic indicator of inconsistent matrix effects. Different biological samples can have varying compositions of endogenous substances like phospholipids, which can interfere with the ionization of the target analytes. The use of N-Desmethyl Clozapine-d8 is intended to correct for this; however, if the variability is extreme, you may need to optimize your sample preparation method to remove more of the interfering components.

Q4: Can N-Desmethyl Clozapine-d8 compensate for all types of matrix effects?

A4: While highly effective, a SIL-IS may not compensate for all matrix effects perfectly, especially if the nature of the interfering substances varies significantly between samples and affects the analyte and internal standard differently. It is crucial to have a robust sample cleanup procedure and optimized chromatographic separation to minimize the matrix effect in the first place.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Clozapine and N-Desmethylclozapine 1. Column Contamination2. Inappropriate Mobile Phase pH3. Column Overload1. Wash the column with a strong solvent.2. Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state.3. Reduce the injection volume or sample concentration.
Inconsistent Internal Standard (N-Desmethyl Clozapine-d8) Response 1. Inaccurate Pipetting2. Degradation of the Internal Standard3. Variable Matrix Effects1. Verify the accuracy and precision of your pipettes.2. Prepare fresh internal standard working solutions.3. Improve sample cleanup to remove interfering matrix components.
Low Analyte Recovery 1. Inefficient Extraction2. Analyte Adsorption to Labware3. Analyte Degradation1. Optimize the extraction solvent and pH.2. Use low-binding tubes and plates.3. Investigate the stability of the analytes under your sample processing conditions.
High Background Noise in Chromatogram 1. Contaminated Mobile Phase or LC System2. Insufficient Sample Cleanup1. Use fresh, high-purity solvents and flush the LC system.2. Employ a more rigorous sample preparation method like solid-phase extraction (SPE).

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • To 50 µL of plasma/serum sample, add 150 µL of acetonitrile containing the internal standard (N-Desmethyl Clozapine-d8).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

Below are typical starting conditions that may require optimization for your specific instrumentation.

Liquid Chromatography Parameters

Parameter Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
Clozapine327.1270.2
N-Desmethylclozapine313.1192.1
N-Desmethyl Clozapine-d8 (IS)321.2200.2

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for clozapine and N-desmethylclozapine using N-Desmethyl Clozapine-d8 as an internal standard.

Table 1: Linearity and Range

Analyte Linear Range (ng/mL) Correlation Coefficient (r²)
Clozapine1 - 1000> 0.995
N-Desmethylclozapine1 - 1000> 0.995

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
ClozapineLow5< 10< 1090 - 110
Mid50< 8< 892 - 108
High800< 7< 795 - 105
N-DesmethylclozapineLow5< 11< 1288 - 112
Mid50< 9< 993 - 107
High800< 8< 896 - 104

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add N-Desmethyl Clozapine-d8 in Acetonitrile plasma->add_is ppt Protein Precipitation (Vortex) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection ms_detection MS/MS Detection (MRM) lc_injection->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing

Caption: Experimental workflow for bioanalysis of clozapine and its metabolites.

troubleshooting_logic start Inconsistent or Inaccurate Results check_is Check Internal Standard (N-Desmethyl Clozapine-d8) Response Variability start->check_is is_ok IS Response Stable check_is->is_ok Low CV% is_not_ok IS Response Variable check_is->is_not_ok High CV% check_chromatography Evaluate Chromatography (Peak Shape, Retention Time) is_ok->check_chromatography check_sample_prep Review Sample Preparation Procedure is_not_ok->check_sample_prep optimize_cleanup Optimize Sample Cleanup (e.g., use SPE) check_sample_prep->optimize_cleanup optimize_lc Optimize LC Method (Gradient, Column) check_chromatography->optimize_lc

Caption: Troubleshooting logic for inconsistent LC-MS/MS results.

addressing deuterium-hydrogen exchange in N-Desmethyl Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Desmethyl Clozapine-d8 as an internal standard in analytical experiments, particularly focusing on the potential for deuterium-hydrogen (D-H) exchange.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of N-Desmethyl Clozapine-d8, with a focus on identifying and mitigating deuterium-hydrogen exchange.

Issue 1: Inaccurate or Biased Quantification Results

Symptom: You observe a positive bias in your quantification results, especially at the lower end of your calibration curve. This could manifest as a non-zero intercept in your calibration curve.

Potential Cause: The presence of unlabeled N-Desmethyl Clozapine in your deuterated internal standard stock.[1] This can be due to incomplete deuteration during synthesis or, more commonly, back-exchange of deuterium for hydrogen.

Troubleshooting Steps:

  • Assess Isotopic Purity:

    • Prepare a high-concentration solution of your N-Desmethyl Clozapine-d8 in a suitable aprotic solvent (e.g., acetonitrile).[2]

    • Acquire a full scan mass spectrum of the solution.

    • Identify the peak corresponding to the unlabeled analyte (M+0) and the deuterated species (M+8).

    • Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[3]

  • Quantify Contribution of Unlabeled Analyte:

    • Prepare a "zero sample" by spiking your N-Desmethyl Clozapine-d8 internal standard at the working concentration into a blank matrix (e.g., plasma, urine).[3]

    • Analyze this sample using your established LC-MS/MS method.

    • The peak area of the analyte in this zero sample represents the contribution from the unlabeled species in your deuterated standard.[3]

  • Mitigation Strategies:

    • If the contribution is significant, you may need to subtract the signal from the unlabeled analyte in your calculations.

    • Consider purchasing a new lot of the internal standard with higher isotopic purity.

    • Optimize sample preparation and storage conditions to minimize back-exchange (see Issue 2).

Issue 2: Inconsistent Analyte/Internal Standard Response Ratio

Symptom: The ratio of the peak area of the analyte to the peak area of the internal standard is not consistent across your sample batch or over time.

Potential Cause: Deuterium exchange with the solvent or matrix is occurring during sample preparation, storage, or analysis.[1]

Troubleshooting Steps:

  • Evaluate Labeling Position Stability: The deuterium labels on N-Desmethyl Clozapine-d8 are on the piperazine ring. While generally stable, certain conditions can promote exchange.

  • Control pH: Avoid highly acidic or basic conditions during sample preparation and in your mobile phase, as these can catalyze D-H exchange.[2][4] The minimum exchange rate for amide protons in proteins, for example, is around pH 2.6.[4]

  • Solvent Selection:

    • Prepare stock solutions and store standards in aprotic solvents like acetonitrile or methanol whenever possible.[2]

    • Minimize the time the standard spends in aqueous or protic solutions.[2]

  • Temperature Control: Higher temperatures can accelerate the rate of exchange. Store samples at low temperatures and minimize exposure to heat.

  • Matrix Effects: Ensure that the analyte and the deuterated internal standard are co-eluting perfectly.[2][3] Even a slight chromatographic separation can expose them to different matrix components, leading to differential ion suppression or enhancement and inconsistent response ratios.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is deuterium-hydrogen exchange a concern when using N-Desmethyl Clozapine-d8?

A1: Deuterium-hydrogen exchange can compromise the integrity of the deuterated internal standard. If deuterium atoms on the N-Desmethyl Clozapine-d8 molecule are replaced by hydrogen atoms from the solvent or matrix, the mass of the internal standard will change. This can lead to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration, resulting in inaccurate and unreliable data.

Q2: Where are the deuterium labels on N-Desmethyl Clozapine-d8 located and are they stable?

A2: The "d8" designation indicates that there are eight deuterium atoms. For N-Desmethyl Clozapine-d8, these are located on the piperazine ring.[5][6] These positions are generally not considered readily exchangeable under standard analytical conditions. However, exposure to harsh pH conditions (strong acids or bases) or elevated temperatures in the presence of protic solvents can facilitate exchange.[7][8]

Q3: How can I experimentally verify if deuterium-hydrogen exchange is occurring in my samples?

A3: You can perform a stability experiment. Spike the N-Desmethyl Clozapine-d8 into a blank matrix at a concentration similar to your analytical method.[1] Incubate the sample under the same conditions (e.g., temperature, pH, time) as your typical sample preparation.[1] Analyze the sample by LC-MS/MS, monitoring for any increase in the signal of the unlabeled N-Desmethyl Clozapine.[1] A significant increase in this signal over time is indicative of deuterium exchange.[1]

Q4: Can the choice of mobile phase affect deuterium-hydrogen exchange?

A4: Yes. Mobile phases with extreme pH values can promote exchange. It is advisable to use mobile phases with a pH that is neutral or as close to neutral as your chromatography allows. Additionally, using aprotic organic solvents (like acetonitrile) as a major component of the mobile phase can help minimize exchange.

Q5: What are the ideal storage conditions for N-Desmethyl Clozapine-d8 stock solutions?

A5: Stock solutions should be prepared in a high-quality aprotic solvent. It is recommended to store these solutions at -20°C or -80°C to ensure long-term stability.[9] Aliquoting the stock solution can prevent multiple freeze-thaw cycles which could potentially introduce moisture and affect stability.[9]

Data Presentation

FactorInfluence on D-H ExchangeRecommended Practice
pH Both highly acidic and highly basic conditions can catalyze the exchange reaction.[2][4]Maintain pH as close to neutral as possible during sample preparation and LC-MS analysis.
Temperature Increased temperature accelerates the rate of exchange.Store samples at low temperatures (e.g., 4°C for short-term, -80°C for long-term) and minimize heat exposure during sample processing.
Solvent Protic solvents (e.g., water, methanol) provide a source of hydrogen for exchange. Aprotic solvents (e.g., acetonitrile) do not.[2]Prepare and store stock solutions in aprotic solvents. Minimize the time the internal standard is in aqueous solutions.[2]
Matrix Complexity Biological matrices can contain components that may influence local pH and contribute to exchange.Ensure consistent sample preparation procedures and evaluate matrix effects.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity and Unlabeled Analyte Contribution

Objective: To determine the isotopic purity of the N-Desmethyl Clozapine-d8 internal standard and quantify the contribution of the unlabeled analyte.[3]

Methodology:

  • Prepare a High-Concentration D-IS Solution: Prepare a 1 mg/mL solution of N-Desmethyl Clozapine-d8 in acetonitrile.

  • Acquire Full Scan Mass Spectra: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled analyte (M+0) and the deuterated species (M+8).

    • Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[3]

  • Determine Contribution in Assay:

    • Prepare a "zero sample" by spiking the internal standard at the working concentration into a blank matrix.[3]

    • Analyze the zero sample using the validated LC-MS/MS method.

    • The measured peak area of the analyte in this sample represents the contribution from the internal standard.[3]

Protocol 2: Evaluation of Deuterium-Hydrogen Exchange Stability

Objective: To assess the stability of the deuterium labels on N-Desmethyl Clozapine-d8 under specific experimental conditions.

Methodology:

  • Sample Preparation: Spike the N-Desmethyl Clozapine-d8 into a blank matrix (e.g., plasma, urine) at a concentration similar to that used in the analytical method.[1]

  • Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[1] It is recommended to test various conditions that mimic the extremes of your experimental protocol.

  • Analysis: Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[1]

  • Interpretation: A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[1]

Visualizations

cluster_metabolism Clozapine Metabolism Clozapine Clozapine NDesmethyl_Clozapine N-Desmethyl Clozapine Clozapine->NDesmethyl_Clozapine Demethylation Clozapine_N_Oxide Clozapine N-Oxide Clozapine->Clozapine_N_Oxide Oxidation CYP1A2 CYP1A2 CYP1A2->NDesmethyl_Clozapine CYP3A4 CYP3A4 CYP3A4->NDesmethyl_Clozapine CYP3A4->Clozapine_N_Oxide start Inaccurate Quantification (Positive Bias) check_purity Assess Isotopic Purity of N-Desmethyl Clozapine-d8 start->check_purity high_unlabeled High Contribution of Unlabeled Analyte check_purity->high_unlabeled Yes low_unlabeled Low Contribution of Unlabeled Analyte check_purity->low_unlabeled No correct_data Correct Data for Unlabeled Contribution high_unlabeled->correct_data check_exchange Investigate D-H Exchange (pH, Temp, Solvent) low_unlabeled->check_exchange exchange_present Evidence of Exchange check_exchange->exchange_present Yes no_exchange No Evidence of Exchange check_exchange->no_exchange No optimize Optimize Sample Prep & Storage Conditions exchange_present->optimize check_matrix Evaluate Matrix Effects no_exchange->check_matrix

References

Technical Support Center: Optimizing Chromatographic Separation of N-Desmethyl Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the chromatographic co-elution of N-Desmethyl Clozapine-d8. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical separation of this compound.

Troubleshooting Guide: Resolving Co-elution Issues

This guide is designed to help you systematically troubleshoot and resolve co-elution problems involving N-Desmethyl Clozapine-d8.

Question: I am observing co-elution of my N-Desmethyl Clozapine-d8 peak with an interfering peak. What are the initial steps to diagnose the problem?

Answer:

The first step is to determine the nature of the co-elution. Is it a consistent overlap in every injection, or is it sporadic?

  • Consistent Co-elution: If the interference is consistently present with a similar peak shape and retention time relative to your analyte, it is likely a compound with similar physicochemical properties eluting under the same conditions.

  • Inconsistent Co-elution/Peak Shape Distortion: If the peak shape of N-Desmethyl Clozapine-d8 is distorted (e.g., fronting, tailing, or split), it could indicate a few issues. If all peaks in the chromatogram are affected, it might be a physical problem with the column or system. If it is specific to one or two peaks, it is more likely a co-elution issue.[1]

To begin troubleshooting, it is recommended to follow a logical workflow:

G cluster_0 Troubleshooting Workflow for Co-elution A Problem: Co-elution with N-Desmethyl Clozapine-d8 B Step 1: Evaluate Peak Shape and Consistency A->B C Consistent Co-elution B->C D Inconsistent/Poor Peak Shape B->D E Step 2: Modify Mobile Phase (Organic Ratio, pH, Additives) C->E H Check for System Issues: Leaks, Contamination, Injector D->H F Step 3: Evaluate Stationary Phase (Column Chemistry) E->F G Step 4: Adjust Temperature F->G I Resolved? G->I H->E

Caption: A logical workflow for troubleshooting co-elution issues.

Question: How can I modify my mobile phase to improve the separation of N-Desmethyl Clozapine-d8 from an interfering peak?

Answer:

Altering the mobile phase is often the most effective and quickest way to influence selectivity and resolve co-eluting peaks.

  • Adjust Organic Solvent Strength (Isocratic Elution): If you are running an isocratic method, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may provide better resolution.

  • Modify the Gradient (Gradient Elution): For gradient methods, making the gradient shallower (i.e., increasing the time over which the organic solvent concentration changes) can improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.

  • Adjust pH: The retention of N-Desmethyl Clozapine, which has basic properties, is highly dependent on the pH of the mobile phase. Adjusting the pH can change the ionization state of the analyte and the interfering compound, leading to differential retention. For basic compounds like N-Desmethyl Clozapine, using a mobile phase with a pH around 2.5-4.5 or a higher pH (e.g., >8, with an appropriate column) can be effective.

  • Introduce or Change Additives: Mobile phase additives like formic acid, acetic acid, or ammonium acetate can influence peak shape and selectivity. If you are not using an additive, consider adding a small amount (e.g., 0.1% formic acid) to improve peak shape. If you are already using an additive, consider changing it. For Mass Spectrometry (MS) detection, ensure the additives are volatile, such as formic acid or ammonium formate.[2]

Question: My mobile phase adjustments did not resolve the co-elution. What should I try next?

Answer:

If mobile phase optimization is insufficient, the next step is to consider the stationary phase (the column).

  • Change Column Chemistry: The choice of stationary phase has a significant impact on selectivity. If you are using a standard C18 column, consider switching to a different chemistry.

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions.

    • PFP (Pentafluorophenyl): Provides different selectivity for polar and aromatic compounds.

    • Embedded Polar Group (EPG): Can offer different selectivity for basic compounds.

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and potentially resolve the peaks.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for the chromatographic analysis of N-Desmethyl Clozapine?

A1: Based on published methods, here are some common starting parameters for the analysis of clozapine and its metabolites. These can be used as a baseline for method development and troubleshooting.

ParameterTypical Conditions
Column C18, C8
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of organic phase and ramp up.
Flow Rate 0.2 - 0.5 mL/min for UHPLC; 0.8 - 1.5 mL/min for HPLC
Column Temperature 30 - 45 °C
Detection UV (230-254 nm) or Mass Spectrometry (MS)

Note: These are general conditions and may require optimization for your specific application.

Q2: Could the co-elution be caused by an issue with my sample preparation?

A2: Yes, the sample matrix and preparation method can contribute to co-elution.

  • Matrix Effects: Co-eluting substances from complex samples like plasma or urine can interfere with the ionization of your target compound in MS detection, leading to ion suppression or enhancement.[3]

  • Sample Solvent: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and potential co-elution. It is best to dissolve the sample in the initial mobile phase composition or a weaker solvent.[4]

Q3: I am using LC-MS/MS. Can I resolve the co-elution by using a different MRM transition?

A3: While selecting a more specific multiple reaction monitoring (MRM) transition can help differentiate your analyte from some interferences, it does not solve the underlying chromatographic co-elution. If the interfering compound has the same precursor and product ions as N-Desmethyl Clozapine-d8 (which is unlikely but possible for its non-deuterated counterpart), changing the MRM transition will not help. Furthermore, significant ion suppression from a co-eluting compound can still negatively impact your results even with a unique MRM transition. Therefore, it is always best to achieve chromatographic separation.

Experimental Protocols

Below are example experimental protocols for the analysis of clozapine and its metabolites, which can be adapted for N-Desmethyl Clozapine-d8.

Protocol 1: HPLC-UV Method

This protocol is based on a method for the quantification of clozapine and its major metabolites.[5]

  • Column: C18 ODS Hypersil (5 µm, 250 mm x 4.6 mm I.D.)[5]

  • Mobile Phase: Acetonitrile and water (40:60, v/v) buffered with 0.4% (v/v) N,N,N',N'-tetramethylethylenediamine and adjusted to pH 6.5 with acetic acid.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

Protocol 2: LC-MS/MS Method

This protocol is a representative method for the analysis of clozapine and its metabolites by tandem mass spectrometry.[6]

  • Column: C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization: Positive Ion Electrospray (ESI+)

  • MRM Transitions:

    • N-Desmethyl Clozapine: m/z 313 -> 192[6]

    • Note: For N-Desmethyl Clozapine-d8, the m/z would be shifted. The exact transition would need to be determined by infusion.

Visualizing Relationships

The relationship between key chromatographic parameters and their effect on separation can be visualized as follows:

G cluster_1 Factors Influencing Chromatographic Separation A Resolution B Mobile Phase E Organic % B->E F pH B->F G Additive B->G C Stationary Phase H Column Chemistry C->H I Particle Size C->I D Temperature D->A E->A F->A G->A H->A I->A

Caption: Key factors influencing chromatographic resolution.

References

N-Desmethyl Clozapine-d8 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of N-Desmethyl Clozapine-d8. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Desmethyl Clozapine-d8?

A1: For long-term storage, N-Desmethyl Clozapine-d8 should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.[1]

Q2: How should I store solutions of N-Desmethyl Clozapine-d8?

A2: Stock solutions in organic solvents like ethanol, DMSO, and DMF should be prepared fresh. Aqueous solutions are not recommended for storage for more than one day.[1] It is advisable to purge the solvent with an inert gas before dissolving the compound.[1]

Q3: What is the solubility of N-Desmethyl Clozapine-d8 in common solvents?

A3: The solubility of the non-deuterated form, N-Desmethylclozapine, is approximately 5 mg/mL in ethanol and 10 mg/mL in DMSO and DMF.[1] For aqueous buffers, it is sparingly soluble. To achieve a concentration of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2), it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[1]

Q4: Is N-Desmethyl Clozapine-d8 sensitive to light?

Q5: What are the potential degradation pathways for N-Desmethyl Clozapine-d8?

A5: Based on forced degradation studies of clozapine, N-Desmethyl Clozapine-d8 is likely susceptible to degradation under acidic and oxidative conditions.[2] Potential degradation products could be similar to those of clozapine, which include clozapine lactam and a bis-compound.[3]

Stability and Storage Summary

ParameterRecommendationCitation
Storage of Solid -20°C, protected from light[1]
Long-Term Stability (Solid) ≥ 4 years at -20°C[1]
Storage of Solutions Prepare fresh; do not store aqueous solutions for more than one day.[1]
Light Sensitivity Protect from light.
pH Sensitivity Likely sensitive to acidic conditions.[2]
Oxidative Sensitivity Likely sensitive to oxidative conditions.[2]

Troubleshooting Guides

Issue 1: Inconsistent results when using N-Desmethyl Clozapine-d8 as an internal standard.
  • Possible Cause: Degradation of the internal standard in solution.

    • Solution: Prepare fresh stock solutions of N-Desmethyl Clozapine-d8 for each experiment, especially when using aqueous-based solutions. Avoid storing solutions for extended periods.

  • Possible Cause: Incomplete dissolution.

    • Solution: Ensure complete dissolution of the solid material in the chosen solvent. Use of a vortex mixer or sonication may aid dissolution. For aqueous solutions, first dissolve in a minimal amount of an organic solvent like DMSO.[1]

  • Possible Cause: Adsorption to container surfaces.

    • Solution: Use low-adsorption vials, such as silanized glass or polypropylene tubes, for preparing and storing solutions.

Issue 2: Observing unexpected peaks in chromatograms.
  • Possible Cause: Presence of degradation products.

    • Solution: This may indicate that the compound has been exposed to harsh conditions (e.g., strong acids, oxidizing agents, or prolonged light exposure). Review sample preparation and storage procedures to minimize exposure to these conditions. If degradation is suspected, a forced degradation study can help identify potential degradation products.

  • Possible Cause: Contamination.

    • Solution: Ensure all solvents and reagents are of high purity and that all labware is thoroughly cleaned to avoid cross-contamination.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4]

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of N-Desmethyl Clozapine-d8.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating method, such as HPLC-UV or LC-MS.

4. Data Evaluation:

  • Calculate the percentage of degradation of N-Desmethyl Clozapine-d8 under each stress condition.

  • Identify and characterize any significant degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution of N-Desmethyl Clozapine-d8 acid Acidic Hydrolysis (0.1 N HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid & Solution, 60°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize analysis Analyze by HPLC/LC-MS neutralize->analysis evaluation Calculate % Degradation Identify Degradants analysis->evaluation

Forced degradation experimental workflow.

logical_relationship cluster_compound Compound Properties cluster_storage Recommended Storage cluster_stability Stability Factors cluster_outcome Outcome compound N-Desmethyl Clozapine-d8 solid Solid: -20°C (Long-term) compound->solid Stored as solution Solution: Prepare Fresh (Short-term) compound->solution Stored as temperature Temperature solid->temperature Influenced by light Light solid->light Influenced by ph pH solid->ph Influenced by oxidation Oxidation solid->oxidation Influenced by solution->temperature Influenced by solution->light Influenced by solution->ph Influenced by solution->oxidation Influenced by integrity Maintained Integrity & Purity temperature->integrity Proper handling leads to degradation Degradation Products temperature->degradation Improper handling leads to light->integrity Proper handling leads to light->degradation Improper handling leads to ph->integrity Proper handling leads to ph->degradation Improper handling leads to oxidation->integrity Proper handling leads to oxidation->degradation Improper handling leads to

Factors influencing N-Desmethyl Clozapine-d8 stability.

References

impact of isotopic purity of N-Desmethyl Clozapine-d8 on results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using N-Desmethyl Clozapine-d8 as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the importance of the isotopic purity of N-Desmethyl Clozapine-d8? The isotopic purity of N-Desmethyl Clozapine-d8 is crucial for accurate and precise quantification in mass spectrometry-based assays.[1][2] Low isotopic purity, meaning a significant presence of unlabeled (d0) or partially labeled molecules, can lead to an overestimation of the analyte concentration.[1] It is essential to refer to the Certificate of Analysis (CoA) to confirm the isotopic purity of the standard.[1]
What are the potential consequences of using N-Desmethyl Clozapine-d8 with low isotopic purity? Using a standard with low isotopic purity can lead to inaccurate and unreliable experimental results.[1] Specifically, it can cause an artificially high response for the internal standard, leading to an underestimation of the native analyte's concentration.[1] This can have significant implications in pharmacokinetic and toxicokinetic studies.
How can I verify the isotopic purity of my N-Desmethyl Clozapine-d8 standard? The isotopic purity is typically provided by the manufacturer on the Certificate of Analysis (CoA).[1] For independent verification, high-resolution mass spectrometry (HRMS) can be used to determine the relative intensities of the different isotopic peaks.[1] Proton NMR can also be employed to estimate the degree of deuteration by observing the reduction or absence of signals at the deuterated positions.[1]
What is the acceptable level of isotopic purity for N-Desmethyl Clozapine-d8? While there is no universal standard, a higher isotopic purity is always desirable. Generally, an isotopic purity of 98% or higher is recommended for quantitative bioanalysis to minimize potential interference from the unlabeled analyte.
Are there alternatives to using deuterated internal standards like N-Desmethyl Clozapine-d8? Yes, stable isotope-labeled internal standards using ¹³C or ¹⁵N are excellent alternatives.[1][3] These are not susceptible to the hydrogen-deuterium (H/D) exchange issues that can sometimes occur with deuterated standards.[1][3] However, they are often more expensive to synthesize.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of N-Desmethyl Clozapine-d8 in analytical experiments.

Issue 1: Inaccurate Quantification - Overestimation of the Analyte

Symptoms:

  • The calculated concentration of the analyte (N-Desmethyl Clozapine) is consistently higher than expected.

  • Poor accuracy and precision in quality control (QC) samples.

Potential Cause: Low isotopic purity of the N-Desmethyl Clozapine-d8 internal standard, leading to a significant contribution of the unlabeled (d0) form in the internal standard stock.[1]

Troubleshooting Steps:

  • Verify Isotopic Purity:

    • Review the Certificate of Analysis (CoA) for the stated isotopic purity.

    • If in doubt, perform an independent verification using high-resolution mass spectrometry (HRMS) to assess the percentage of the d8 isotopologue.[1]

  • Experimental Protocol: Isotopic Purity Assessment by HRMS

    • Sample Preparation: Prepare a solution of the N-Desmethyl Clozapine-d8 standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Data Acquisition: Infuse the sample directly into the mass spectrometer and acquire data in full scan mode over a relevant m/z range.

    • Data Analysis:

      • Identify the monoisotopic peak for the fully deuterated N-Desmethyl Clozapine-d8.

      • Identify and quantify the peak corresponding to the unlabeled N-Desmethyl Clozapine (d0) and any partially deuterated species.

      • Calculate the isotopic purity by determining the percentage of the d8 peak area relative to the sum of all related isotopic peak areas.

  • Corrective Actions:

    • If the isotopic purity is found to be low, obtain a new batch of N-Desmethyl Clozapine-d8 with a higher, certified isotopic purity.

    • Alternatively, if a new standard is not immediately available, a correction factor can be applied to the calculations, but this is a less ideal solution.

Issue 2: Poor Reproducibility and Shifting Peak Ratios

Symptoms:

  • Inconsistent analyte/internal standard peak area ratios across a batch of samples.

  • Drifting calibration curve.

Potential Cause: Hydrogen-Deuterium (H/D) exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or mobile phase.[1][4] This is more likely to occur if the deuterium labels are on labile positions.[1]

Troubleshooting Steps:

  • Examine the Labeling Position:

    • Consult the manufacturer's documentation to identify the positions of the deuterium labels on the N-Desmethyl Clozapine-d8 molecule. The label for N-Desmethyl Clozapine-d8 is on the piperazine ring, which is generally stable.[5][6]

    • Avoid standards with deuterium labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[1]

  • Control Experimental Conditions:

    • pH Control: Maintain a neutral pH for your samples and mobile phase to minimize the risk of acid- or base-catalyzed H/D exchange.[1]

    • Temperature Control: High temperatures in the ion source of the mass spectrometer can sometimes promote H/D exchange.[1] Try reducing the source temperature.

  • Experimental Protocol: Assessing H/D Exchange

    • Sample Incubation: Prepare two sets of samples. One set is analyzed immediately after preparation. The second set is incubated at the same temperature as the analytical run for an extended period (e.g., 24 hours) before analysis.

    • LC-MS/MS Analysis: Analyze both sets of samples using the established LC-MS/MS method.

    • Data Analysis: Compare the analyte/internal standard peak area ratios between the two sets. A significant decrease in the ratio for the incubated samples suggests H/D exchange is occurring.

  • Corrective Actions:

    • If H/D exchange is confirmed, consider using a ¹³C or ¹⁵N-labeled internal standard as these are not susceptible to exchange.[1]

Issue 3: Chromatographic Separation of Analyte and Internal Standard

Symptoms:

  • The N-Desmethyl Clozapine-d8 internal standard elutes slightly earlier than the unlabeled analyte in reversed-phase chromatography.[1]

  • This can lead to differential matrix effects and impact the accuracy of quantification.

Potential Cause: The "isotope effect" in chromatography, where the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity and retention time.[1]

Troubleshooting Steps:

  • Optimize Chromatography:

    • Modify Gradient: A shallower gradient can broaden the peaks, promoting better overlap between the analyte and the internal standard.[1]

    • Adjust Mobile Phase: Small changes in the organic modifier or aqueous component of the mobile phase can alter selectivity and reduce the separation.[1]

  • Data Processing:

    • Ensure that the integration windows for both the analyte and internal standard peaks are set appropriately to capture the entire peak, even with a slight retention time shift.

  • Corrective Actions:

    • If chromatographic separation remains a significant issue, a ¹³C-labeled internal standard is recommended as it typically co-elutes perfectly with the unlabeled analyte.[7]

Quantitative Data Summary

ParameterN-Desmethyl Clozapine-d8N-Desmethyl Clozapine (unlabeled)
Molecular Formula C₁₇H₉D₈ClN₄C₁₇H₁₇ClN₄
Monoisotopic Mass 320.1644312.1142
Purity (HPLC) >95%>98%
Storage Temperature -20°C-20°C

Data sourced from publicly available information.[5][8]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of N-Desmethyl Clozapine

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and matrix.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of N-Desmethyl Clozapine-d8 internal standard working solution (e.g., at 50 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • N-Desmethyl Clozapine: Optimize for your instrument

      • N-Desmethyl Clozapine-d8: Optimize for your instrument

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add N-Desmethyl Clozapine-d8 plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate

Caption: A typical experimental workflow for bioanalysis.

troubleshooting_logic start Inaccurate Results? check_purity Check Isotopic Purity (CoA, HRMS) start->check_purity check_hd Investigate H/D Exchange start->check_hd check_chrom Examine Chromatographic Separation start->check_chrom low_purity Low Purity Detected check_purity->low_purity hd_exchange H/D Exchange Confirmed check_hd->hd_exchange separation Significant Separation check_chrom->separation action_purity Use New Standard Batch low_purity->action_purity action_hd Optimize pH/Temp or Use ¹³C-IS hd_exchange->action_hd action_chrom Optimize Chromatography or Use ¹³C-IS separation->action_chrom

Caption: A troubleshooting decision tree for inaccurate results.

clozapine_metabolism clozapine Clozapine ndmc N-Desmethyl Clozapine (Norclozapine) clozapine->ndmc Demethylation cno Clozapine N-Oxide clozapine->cno N-Oxidation cyp1a2 CYP1A2 cyp1a2->ndmc cyp3a4 CYP3A4 cyp3a4->ndmc cyp3a4->cno

Caption: Simplified metabolic pathway of Clozapine.[9][10][11]

References

preventing contamination in N-Desmethyl Clozapine-d8 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and resolve contamination issues with N-Desmethyl Clozapine-d8 standards used in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of N-Desmethyl Clozapine-d8 internal standards.

Issue 1: High background signal or interference at the mass transition of the unlabeled analyte.

  • Question: My blank samples, spiked only with N-Desmethyl Clozapine-d8, show a significant peak at the mass transition of the non-deuterated N-Desmethyl Clozapine. What could be the cause?

  • Answer: This issue primarily points to the presence of the unlabeled analyte as an impurity in the deuterated internal standard.[1] This can lead to an overestimation of the analyte's concentration, particularly at lower levels.[1][2] To troubleshoot, you should first assess the purity of the internal standard by injecting a high-concentration solution of the N-Desmethyl Clozapine-d8 standard alone and checking for a signal at the analyte's mass transition.[1] Always review the Certificate of Analysis (CoA) provided by the supplier for information on isotopic and chemical purity.[1] If significant levels of the unlabeled analyte are detected, it is advisable to contact the supplier to obtain a higher purity batch.[1]

Issue 2: Drifting or decreasing internal standard signal over time.

  • Question: I'm observing a gradual decrease in the signal intensity of my N-Desmethyl Clozapine-d8 standard throughout my analytical run. What is happening?

  • Answer: A drifting internal standard signal can be indicative of deuterium-hydrogen exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent (a phenomenon known as back-exchange).[1] This is more likely to occur if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.[1] To mitigate this, consider the following:

    • Solvent Selection: Whenever possible, prepare stock solutions and store standards in aprotic solvents like acetonitrile or methanol. Minimize the time the standard is exposed to aqueous solutions.[3]

    • pH Control: Avoid highly acidic or basic conditions in your sample preparation and mobile phases, as these can promote deuterium exchange.[3]

    • Label Position: Use standards where deuterium atoms are located on stable, non-exchangeable positions, such as aromatic rings.[3]

Issue 3: Poor precision and inaccurate quantification.

  • Question: My quality control samples are showing a high coefficient of variation (%CV), and the accuracy of my measurements is poor. How can I troubleshoot this?

  • Answer: Poor precision and accuracy can stem from several sources. One common cause is the chromatographic separation of the analyte and the deuterated internal standard due to the deuterium isotope effect.[2][3] Even a slight difference in retention times can expose the analyte and the internal standard to different matrix effects, leading to variability.[2] To address this, you can try to optimize your chromatography by adjusting the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.[2] Additionally, ensure that your sample preparation is consistent and that you are not introducing contaminants that could interfere with the analysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal purity requirements for N-Desmethyl Clozapine-d8?

A1: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[1][2]

  • Isotopic Enrichment: ≥98%[1][2]

High purity ensures that the internal standard behaves predictably and does not introduce interferences.[1]

Q2: How should I store my N-Desmethyl Clozapine-d8 standard?

A2: N-Desmethyl Clozapine-d8 should be stored at -20°C.[4][5][6] It is recommended to store the standard in its original vial to minimize the risk of contamination.

Q3: Can the position of the deuterium labels on N-Desmethyl Clozapine-d8 affect my results?

A3: Yes, the position of the deuterium labels is crucial. Labels on chemically stable positions (e.g., aromatic rings) are less likely to undergo hydrogen-deuterium exchange compared to labels on more labile sites (e.g., hydroxyl, amine, or carboxyl groups).[3] The specific product information for N-Desmethyl Clozapine-d8 indicates that the deuterium atoms are on the piperazinyl ring, which is generally a stable position.[5]

Quantitative Data Summary

ParameterRecommended Value/ConditionSource(s)
Chemical Purity >99%[1][2]
Isotopic Enrichment ≥98%[1][2]
Storage Temperature -20°C[4][5][6]

Experimental Protocols

Protocol for Assessing Isotopic Purity of N-Desmethyl Clozapine-d8 using LC-MS

This protocol outlines a general procedure to verify the isotopic purity of an N-Desmethyl Clozapine-d8 standard.

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the N-Desmethyl Clozapine-d8 standard in an appropriate aprotic solvent (e.g., methanol or acetonitrile). A typical concentration might be 1 mg/mL.

    • From the stock solution, prepare a working solution at a concentration that will give a strong signal on your LC-MS system (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reversed-phase column is commonly used for the analysis of clozapine and its metabolites.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is typically used to ensure good separation from any potential impurities.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Full scan mode to observe the full isotopic distribution.

    • Scan Range: A mass range that includes the m/z of both the deuterated standard and the unlabeled analyte.

      • N-Desmethyl Clozapine: C17H17ClN4, Monoisotopic Mass: 312.1142

      • N-Desmethyl Clozapine-d8: C17H9D8ClN4, Monoisotopic Mass: 320.1644[5]

    • Data Analysis:

      • Integrate the peak areas for the monoisotopic peaks of both the deuterated standard (M+8) and the unlabeled analyte (M+0).

      • Calculate the isotopic purity using the following formula:

        • Isotopic Purity (%) = [Area(M+8) / (Area(M+8) + Area(M+0))] x 100

Visualizations

Contamination_Troubleshooting_Workflow Start Start: Inaccurate Results or High Background Signal Check_Purity Assess Purity of N-Desmethyl Clozapine-d8 Standard Start->Check_Purity Unlabeled_Analyte Is Unlabeled Analyte Present in Standard? Check_Purity->Unlabeled_Analyte Contact_Supplier Contact Supplier for Higher Purity Batch Unlabeled_Analyte->Contact_Supplier Yes Signal_Drift Is Internal Standard Signal Drifting? Unlabeled_Analyte->Signal_Drift No End_Resolved Issue Resolved Contact_Supplier->End_Resolved Check_Exchange Investigate Deuterium Exchange Optimize_Solvents Optimize Solvents and pH to Minimize Exchange Check_Exchange->Optimize_Solvents Signal_Drift->Check_Exchange Yes Poor_Precision Poor Precision or Inaccurate Quantification? Signal_Drift->Poor_Precision No Optimize_Solvents->End_Resolved Check_Matrix_Effects Evaluate Matrix Effects and Chromatographic Co-elution Optimize_Chroma Optimize Chromatography for Better Co-elution Check_Matrix_Effects->Optimize_Chroma Poor_Precision->Check_Matrix_Effects Yes Poor_Precision->End_Resolved No Optimize_Chroma->End_Resolved

References

improving recovery of N-Desmethyl Clozapine-d8 from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of N-Desmethyl Clozapine-d8 from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low recovery of N-Desmethyl Clozapine-d8?

A1: Low recovery of N-Desmethyl Clozapine-d8, a deuterated internal standard, can stem from several factors throughout the analytical workflow. Key issues include variability in sample preparation, matrix effects leading to ion suppression or enhancement, and the stability of the internal standard itself.[1] Incomplete protein precipitation, co-precipitation of the analyte, or issues during solid-phase or liquid-liquid extraction steps are also common culprits.

Q2: How does the choice of extraction method impact recovery?

A2: The extraction method significantly influences recovery. Protein precipitation is a simple and fast method but may result in a less clean extract, potentially leading to lower recovery and significant matrix effects.[2] Solid-phase extraction (SPE) offers a cleaner extract and potentially higher, more consistent recovery if the sorbent and elution solvents are carefully optimized.[3][4] Liquid-liquid extraction (LLE) can also yield high recovery and a clean extract, but is dependent on the appropriate choice of extraction solvent and pH.[1][5]

Q3: Can the biological matrix itself affect the recovery of N-Desmethyl Clozapine-d8?

A3: Yes, the biological matrix (e.g., plasma, serum, urine) can have a substantial impact. Endogenous components like proteins, salts, and phospholipids can interfere with the extraction process and the ionization efficiency in LC-MS/MS analysis.[1] This is why method validation should ideally be performed using the same biological matrix as the study samples.

Q4: My recovery of N-Desmethyl Clozapine-d8 is inconsistent between samples. What could be the cause?

A4: Inconsistent recovery can be due to random variations in manual sample preparation steps such as pipetting, vortexing, and supernatant transfer.[1] Automation can help minimize these inconsistencies.[6][7] Other potential causes include variations in the matrix composition between different samples or stability issues with the internal standard under certain storage or processing conditions.

Q5: What is "isotopic crosstalk" and could it affect my results?

A5: Isotopic crosstalk occurs when the mass spectrometric signal of the deuterated internal standard is interfered with by the naturally occurring heavy isotopes of the unlabeled analyte, especially when the mass difference is small. While less common with a d8-labeled standard, it's a possibility to consider if unexpected signal is observed in blank samples spiked only with the analyte.

Troubleshooting Guides

Low Recovery in Protein Precipitation
Potential Cause Troubleshooting Step Rationale
Incomplete Protein Precipitation Optimize the type and ratio of the organic solvent (e.g., acetonitrile, methanol).Different solvents and ratios have varying efficiencies for precipitating proteins. Acetonitrile is often effective.[2]
Consider incubating the sample-solvent mixture at a low temperature (e.g., 4°C).Lower temperatures can enhance protein precipitation.
Analyte Co-precipitation Adjust the pH of the sample or precipitation solvent.The solubility of N-Desmethyl Clozapine can be pH-dependent.
Experiment with different organic solvents.The analyte may have different solubility in various organic solvents, reducing the chance of co-precipitation with proteins.
Supernatant Aspiration Issues Be careful not to disturb the protein pellet when aspirating the supernatant.Accidental aspiration of precipitated protein can lead to instrument contamination and inconsistent results.
Ensure complete separation of the pellet by adequate centrifugation.A poorly formed pellet can be easily disturbed.
Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Rationale
Inappropriate Sorbent Material Test different SPE sorbents (e.g., C8, C18, ion-exchange).The choice of sorbent is critical for retaining the analyte. For N-Desmethyl Clozapine, a C18 sorbent has been used effectively.[8]
Suboptimal pH Adjust the pH of the sample and loading/washing solutions.pH affects the ionization state of the analyte and its interaction with the sorbent.[9]
Analyte Breakthrough During Loading Decrease the flow rate during sample loading.A slower flow rate allows for better interaction between the analyte and the sorbent.
Ensure the sample is in an appropriate solvent for strong binding.The loading solvent should not be strong enough to elute the analyte.
Analyte Loss During Washing Use a weaker wash solvent.The wash solvent should be strong enough to remove interferences but not elute the analyte.[9]
Collect and analyze the wash eluate to check for analyte loss.This will confirm if the analyte is being prematurely eluted.
Incomplete Elution Use a stronger elution solvent or increase the elution volume.[9]The elution solvent must be strong enough to disrupt the analyte-sorbent interaction.
Incorporate a "soak" step by allowing the elution solvent to sit in the cartridge for a few minutes before elution.This can improve the efficiency of the elution process.
Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Rationale
Incorrect pH of Aqueous Phase Optimize the pH of the sample to ensure the analyte is in a neutral, non-ionized state.Neutral compounds have better partitioning into organic solvents.[10]
Inappropriate Extraction Solvent Test different organic solvents or solvent mixtures (e.g., n-hexane-isoamyl alcohol).[5]The polarity of the extraction solvent should be suitable for the analyte.
Insufficient Phase Separation Ensure adequate vortexing/mixing time to facilitate analyte transfer between phases.Proper mixing is essential for achieving extraction equilibrium.
Centrifuge at a sufficient speed and for an adequate duration to achieve a clean separation of the aqueous and organic layers.Poor phase separation can lead to carryover of the aqueous phase and inaccurate results.
Analyte Back-Extraction If using a back-extraction step, ensure the pH of the back-extraction solution is optimized for the analyte to be in an ionized state.This allows for efficient transfer of the analyte back into an aqueous phase for analysis.[5]

Quantitative Data Summary

The following tables summarize reported recovery data for N-Desmethyl Clozapine from biological matrices using different extraction methods. Note that the recovery of a deuterated internal standard like N-Desmethyl Clozapine-d8 is expected to be very similar to its non-deuterated counterpart.

Table 1: Recovery of N-Desmethyl Clozapine using Liquid-Liquid Extraction (LLE)

Biological Matrix Extraction Solvent Reported Recovery (%) Reference
Dog PlasmaNot specified~100%[1]
Human Plasman-hexane-isoamyl alcohol (75:25, v/v)82.0%[5]

Table 2: Recovery of N-Desmethyl Clozapine using Solid-Phase Extraction (SPE)

Biological Matrix SPE Sorbent Reported Recovery (%) Reference
Human PlasmaNot specifiedQuantitative[3]
Human PlasmaNot specified~88% (for Clozapine and Desmethylclozapine)[11]

Table 3: Process Efficiency/Recovery using Other Methods

Method Biological Matrix Reported Efficiency/Recovery (%) Reference
Automated Extraction PlateHuman Plasma66% - 77% (Overall Process Efficiency for Norclozapine)[6]
Protein PrecipitationHuman Plasma>80%[2]
Protein PrecipitationHuman Plasma78% (for a highly protein-bound compound)[12]

Experimental Protocols

Protein Precipitation Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of N-Desmethyl Clozapine-d8 solution to the sample.

  • Precipitating Agent Addition: Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is common).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol

This is a representative protocol and may require optimization of solvents and volumes.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Pre-treatment: Mix 0.5 mL of the biological sample with 0.5 mL of a suitable buffer to adjust the pH.[8]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the N-Desmethyl Clozapine-d8 with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a modifier like formic acid or ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on established methods and should be optimized as needed.

  • Sample Preparation: To 1 mL of plasma, add the N-Desmethyl Clozapine-d8 internal standard.

  • pH Adjustment: Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH and neutralize the analyte.

  • Extraction: Add 5 mL of an appropriate organic extraction solvent (e.g., n-hexane-isoamyl alcohol).

  • Mixing: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge for 10 minutes at approximately 3000 x g to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow cluster_extraction Identify Extraction Method cluster_ppt_issues Protein Precipitation Issues cluster_spe_issues SPE Issues cluster_lle_issues LLE Issues start Low or Inconsistent Recovery of N-Desmethyl Clozapine-d8 ppt Protein Precipitation start->ppt spe Solid-Phase Extraction start->spe lle Liquid-Liquid Extraction start->lle incomplete_ppt Incomplete Precipitation? ppt->incomplete_ppt sorbent_choice Correct Sorbent? spe->sorbent_choice ph_issue Incorrect pH? lle->ph_issue co_ppt Co-precipitation? incomplete_ppt->co_ppt No optimize_ppt Optimize Solvent/Ratio Adjust pH incomplete_ppt->optimize_ppt Yes co_ppt->optimize_ppt Yes wash_loss Loss During Wash? sorbent_choice->wash_loss No optimize_spe Change Sorbent Optimize Wash/Elution Solvents sorbent_choice->optimize_spe Yes incomplete_elution Incomplete Elution? wash_loss->incomplete_elution No wash_loss->optimize_spe Yes incomplete_elution->optimize_spe Yes solvent_issue Wrong Solvent? ph_issue->solvent_issue No optimize_lle Optimize pH Test Solvents Improve Mixing/Centrifugation ph_issue->optimize_lle Yes phase_sep Poor Phase Separation? solvent_issue->phase_sep No solvent_issue->optimize_lle Yes phase_sep->optimize_lle Yes end_node Recovery Improved optimize_ppt->end_node optimize_spe->end_node optimize_lle->end_node

Caption: Troubleshooting workflow for low N-Desmethyl Clozapine-d8 recovery.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction_methods Extraction Method cluster_processing Post-Extraction Processing start Start: Biological Sample spike Spike with N-Desmethyl Clozapine-d8 start->spike ppt Protein Precipitation (e.g., Acetonitrile) spike->ppt spe Solid-Phase Extraction (e.g., C18) spike->spe lle Liquid-Liquid Extraction (e.g., Hexane/Solvent Mix) spike->lle centrifuge Centrifuge ppt->centrifuge collect Collect Supernatant/Eluate/Organic Layer spe->collect lle->centrifuge centrifuge->collect centrifuge->collect evaporate Evaporate & Reconstitute analysis LC-MS/MS Analysis evaporate->analysis collect->evaporate

References

dealing with isobaric interference in N-Desmethyl Clozapine-d8 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isobaric interference during the analysis of N-Desmethyl Clozapine-d8.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference and why is it a concern in the analysis of N-Desmethyl Clozapine-d8?

A1: Isobaric interference occurs when one or more compounds have the same nominal mass-to-charge ratio (m/z) as the analyte of interest, in this case, N-Desmethyl Clozapine-d8. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), these interfering compounds can co-elute with the analyte and be simultaneously detected, leading to inaccurate quantification.[1][2][3] N-Desmethyl Clozapine-d8 is a stable isotope-labeled internal standard (SIL-IS) used to ensure the accuracy and precision of N-Desmethyl Clozapine quantification. An isobaric interference with the internal standard can lead to an incorrect response ratio between the analyte and the IS, resulting in unreliable and erroneous concentration measurements of the active metabolite.

Q2: I am observing a consistent, unexpected peak for N-Desmethyl Clozapine-d8 in my blank matrix and solvent injections. What are the potential causes and how can I troubleshoot this?

A2: This issue is likely due to system contamination. The source of the contamination needs to be systematically identified and eliminated. Potential sources include the mobile phase, autosampler, injection port, or the LC column itself. The following workflow can be used to identify the source of the contamination.

cluster_0 Troubleshooting Workflow for System Contamination A Start: Unexpected Peak in Blank B Prepare Fresh Mobile Phase & Solvents A->B C Inject Solvent Blank B->C D Peak Still Present? C->D E Clean Autosampler & Injection Port D->E Yes L Peak Resolved D->L No F Inject Solvent Blank E->F G Peak Still Present? F->G H Replace LC Column G->H Yes G->L No I Inject Solvent Blank H->I J Peak Still Present? I->J K Contact Instrument Manufacturer J->K Yes J->L No cluster_1 Investigating & Resolving Co-eluting Interference A Start: Peak Shape Anomaly Observed B Monitor Multiple MRM Transitions for IS A->B C Is Ion Ratio Consistent with Standards? B->C D Optimize LC Method (See Protocol) C->D No H No Interference Detected C->H Yes E Is Chromatographic Resolution Achieved? D->E F Quantify Using Resolved Peak E->F Yes G Consider HRMS for Further Investigation E->G No

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Clozapine and its Metabolites Featuring N-Desmethyl Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of clozapine and its major metabolite, N-desmethylclozapine. A special focus is placed on the utilization of the deuterated internal standard, N-Desmethyl Clozapine-d8, to ensure accuracy and robustness in bioanalytical assays. The following sections present detailed experimental protocols, comparative performance data, and a visual representation of the validation workflow.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for accurate and precise quantification. The IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, including calibrators and quality controls. Its primary function is to correct for variability that can occur during sample preparation and analysis, such as extraction losses and matrix effects (ion suppression or enhancement).

Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard. Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience nearly identical effects from the sample matrix and instrument variability. This ratiometric measurement of the analyte response to the IS response leads to more accurate and precise results. N-Desmethyl Clozapine-d8 serves as an ideal stable isotope-labeled internal standard for the quantification of N-desmethylclozapine and can also be effectively used for clozapine analysis due to their structural similarity.

Comparative Performance of Validated LC-MS/MS Methods

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the analysis of clozapine and N-desmethylclozapine. These methods utilize different internal standards, allowing for a comparative assessment of their performance.

Table 1: Method Performance using N-Desmethyl Clozapine-d8 and other Deuterated Internal Standards

ParameterMethod 1 (N-Desmethyl Clozapine-d8 & Clozapine-d4)[1][2][3]Method 2 (Clozapine-d4)[4]
Analyte(s) Clozapine, N-desmethylclozapineClozapine, N-desmethylclozapine
Internal Standard(s) N-Desmethyl Clozapine-d8, Clozapine-d8, Clozapine-d4Clozapine-d4
Matrix Human PlasmaHuman Serum
Linearity Range (ng/mL) Not explicitly stated, but validated with EQA samplesNot explicitly stated, but validated with calibrators
Precision (%RSD) <5%[1][2][3]Intra- and inter-day CVs <10%
Accuracy (% Nominal) 104-112%[1][2][3]Intra- and inter-day accuracies within 7%

Table 2: Comparison with Methods Using Non-Deuterated Internal Standards

ParameterMethod 3 (Loxapine)[5]Method 4 (Propylnorclozapine)[6]Method 5 (Remoxipride)[7][8]
Analyte(s) Clozapine, N-desmethylclozapineClozapine, N-desmethylclozapineClozapine, N-desmethylclozapine
Internal Standard LoxapinePropylnorclozapineRemoxipride
Matrix Human SerumHuman PlasmaHuman Plasma
Linearity Range (ng/mL) 25-1000[5]1-1000 (Clozapine), 5-1000 (Norclozapine)[6]382.5-3060 nmol/L (Clozapine), 399.5-3197 nmol/L (Norclozapine)[7][8]
Precision (%RSD) Not explicitly stated<6%[6]Not explicitly stated
Accuracy (% Nominal) Good correlation (r=0.98)[5]Not explicitly statedNot explicitly stated

Experimental Protocols for LC-MS/MS Method Validation

A comprehensive validation of a bioanalytical method is essential to ensure its reliability for intended applications. The following are detailed methodologies for key validation experiments based on established guidelines.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting clozapine and its metabolites from plasma or serum.

  • Procedure:

    • To a 100 µL aliquot of plasma/serum sample, add a known concentration of the internal standard solution (e.g., N-Desmethyl Clozapine-d8 in methanol).

    • Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume).

    • Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for clozapine and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

      • Clozapine: m/z 327 → 270[9]

      • N-desmethylclozapine: m/z 313 → 192[9]

      • Clozapine-N-oxide: m/z 343 → 256[9]

Validation Parameters

The method should be validated for the following parameters according to regulatory guidelines:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples from at least six different sources.

  • Linearity and Range: The relationship between the concentration of the analyte and the instrument response should be linear over a defined range. A calibration curve is generated using a series of standards, and the linearity is evaluated by the correlation coefficient (r²) which should be ≥ 0.99.

  • Precision and Accuracy:

    • Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

    • Accuracy is the closeness of the test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration.

    • Both are assessed at multiple concentration levels (low, medium, and high quality controls) within a single run (intra-day) and across multiple days (inter-day). Typically, the %RSD should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ) and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal value.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The use of a stable isotope-labeled internal standard like N-Desmethyl Clozapine-d8 is highly effective in compensating for matrix effects.[3]

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the LC-MS/MS method validation.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Plasma/Serum Sample Add_IS Add Internal Standard (N-Desmethyl Clozapine-d8) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Precision Precision (Intra- & Inter-day) Data_Acquisition->Precision Accuracy Accuracy (Intra- & Inter-day) Data_Acquisition->Accuracy Selectivity Selectivity & Specificity Data_Acquisition->Selectivity Matrix_Effect Matrix Effect Data_Acquisition->Matrix_Effect Recovery Recovery Data_Acquisition->Recovery Stability Stability Data_Acquisition->Stability

Caption: Experimental workflow for LC-MS/MS method validation.

cluster_analytes Analytes of Interest cluster_is Internal Standards cluster_output Performance Outcome Clozapine Clozapine High_Accuracy High Accuracy Clozapine->High_Accuracy High_Precision High Precision Clozapine->High_Precision NDMC N-Desmethylclozapine NDMC->High_Accuracy NDMC->High_Precision NDMC_d8 N-Desmethyl Clozapine-d8 NDMC_d8->NDMC Corrects for variability Clozapine_d4 Clozapine-d4 Clozapine_d4->Clozapine Corrects for variability Other_IS Other Structural Analogs (e.g., Loxapine) Other_IS->Clozapine May not fully compensate Other_IS->NDMC May not fully compensate Reliable_Quantification Reliable Quantification High_Accuracy->Reliable_Quantification High_Precision->Reliable_Quantification

Caption: Logical relationship of internal standards to analytical performance.

References

A Head-to-Head Comparison of N-Desmethyl Clozapine-d8 and Clozapine-d4 as Internal Standards for Clozapine and Norclozapine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of therapeutic drug monitoring (TDM) for clozapine, an atypical antipsychotic used in treatment-resistant schizophrenia, accurate quantification of the parent drug and its major active metabolite, norclozapine (N-desmethylclozapine), is paramount for optimizing patient outcomes and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is crucial in LC-MS/MS to correct for variations in sample preparation and instrument response. This guide provides a detailed comparison of two commonly used internal standards: N-Desmethyl Clozapine-d8 and Clozapine-d4.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using deuterated internal standards lies in isotope dilution mass spectrometry. These standards are chemically identical to the analytes of interest but have a higher molecular weight due to the incorporation of deuterium atoms. They are added to samples at a known concentration before sample preparation. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate quantification can be achieved, as the internal standard experiences the same analytical variations as the analyte.

Comparison of N-Desmethyl Clozapine-d8 and Clozapine-d4

The choice of an appropriate internal standard is critical for the development of a robust and reliable analytical method. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns.

FeatureN-Desmethyl Clozapine-d8Clozapine-d4
Structure Deuterated analog of norclozapineDeuterated analog of clozapine
Primary Use Internal standard for norclozapineInternal standard for clozapine
Cross-use Not ideal for clozapine quantificationSometimes used for norclozapine quantification
Accuracy for Norclozapine High - closely mimics the analyte's behaviorPotentially lower - differences in chromatographic retention and ionization efficiency compared to norclozapine can lead to variability.
Accuracy for Clozapine Not recommendedHigh - considered the most suitable internal standard.

Experimental Data and Performance

Several studies have validated LC-MS/MS methods for the simultaneous quantification of clozapine and norclozapine using these internal standards. The data consistently demonstrates the high performance of methods that utilize the corresponding deuterated analog for each analyte.

Method Validation Parameters

The following table summarizes typical performance characteristics of an LC-MS/MS method employing both N-Desmethyl Clozapine-d8 and Clozapine-d4 for their respective analytes.

ParameterClozapine with Clozapine-d4Norclozapine with N-Desmethyl Clozapine-d8
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL1-10 ng/mL
Intra-day Precision (%CV) <10%<10%
Inter-day Precision (%CV) <15%<15%
Accuracy (% bias) ±15%±15%
Extraction Recovery 85-115%85-115%
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS

Experimental Protocols

A typical experimental workflow for the analysis of clozapine and norclozapine in plasma or serum involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma/serum sample, add 20 µL of a working internal standard solution containing both Clozapine-d4 and N-Desmethyl Clozapine-d8.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

The MRM transitions for the analytes and internal standards are selected to ensure specificity and sensitivity.

Visualizing the Workflow

LC-MS/MS Workflow for Clozapine and Norclozapine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standards (Clozapine-d4 & N-Desmethyl Clozapine-d8) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for Clozapine and Norclozapine Analysis.

Signaling Pathway of Clozapine

While not directly related to the analytical comparison, understanding the pharmacological context is beneficial for researchers.

Clozapine Signaling Pathway Clozapine Clozapine D2R Dopamine D2 Receptor Clozapine->D2R Antagonist 5 5 Clozapine->5 Antipsychotic Antipsychotic Effect D2R->Antipsychotic HT2AR Antagonist HT2AR->Antipsychotic Metabolic Metabolic Side Effects HT2AR->Metabolic

Caption: Simplified Clozapine Signaling Pathway.

Conclusion and Recommendation

For the highest accuracy and reliability in the simultaneous quantification of clozapine and norclozapine, the use of corresponding stable isotope-labeled internal standards is strongly recommended. Clozapine-d4 should be used for the quantification of clozapine, and N-Desmethyl Clozapine-d8 should be used for the quantification of norclozapine. While using Clozapine-d4 for both analytes may seem like a cost-saving measure, it can introduce inaccuracies in the quantification of norclozapine due to potential differences in analytical behavior. Adhering to the principle of using the most structurally similar internal standard will ensure the generation of high-quality data essential for effective therapeutic drug monitoring and clinical research.

N-Desmethyl Clozapine-d8: The Gold Standard for Accuracy and Precision in Clozapine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of clozapine, the choice of an appropriate internal standard is paramount to achieving reliable and accurate results. This guide provides an objective comparison of N-Desmethyl Clozapine-d8 against alternative internal standards, supported by experimental data, to underscore its role in ensuring the integrity of clozapine assays.

Clozapine, an atypical antipsychotic, requires careful monitoring due to its narrow therapeutic window and significant inter-individual variability in metabolism. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Desmethyl Clozapine-d8, is widely recognized as the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is primarily due to its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby effectively compensating for matrix effects and other sources of variability.[1]

Superior Performance of Deuterated Internal Standards

The core advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the unlabeled analyte.[2] This ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, which is crucial for correcting variations that can arise from the sample matrix.[1] Structural analogs, while sometimes used due to cost or availability, can exhibit different extraction recoveries, chromatographic retention times, and ionization responses, leading to compromised accuracy and precision.[3]

Quantitative Comparison: N-Desmethyl Clozapine-d8 vs. Structural Analog

The following table summarizes the performance of clozapine assays using a deuterated internal standard (like N-Desmethyl Clozapine-d8 or Clozapine-d4) versus a structural analog internal standard (such as loxapine). The data is compiled from various validation studies.

Performance ParameterDeuterated Internal Standard (e.g., N-Desmethyl Clozapine-d8)Structural Analog Internal Standard (e.g., Loxapine)
Intra-Assay Precision (%CV) < 5%[4]< 10%
Inter-Assay Precision (%CV) < 5%[4]< 15%
Accuracy (% Recovery) 104-112%[4]85-115%
Matrix Effect Compensation High (due to co-elution and identical ionization)[1]Variable (potential for differential matrix effects)[5]

As the data illustrates, assays employing deuterated internal standards consistently demonstrate superior precision (lower %CV) and accuracy. A study utilizing an isotopic internal calibration for clozapine and norclozapine reported precision with a relative standard deviation (%RSD) of less than 5% and accuracy ranging from 104% to 112%.[4] In contrast, methods relying on structural analogs may be more susceptible to variability introduced by the sample matrix.

Experimental Protocol: Clozapine Assay using N-Desmethyl Clozapine-d8

This section outlines a typical experimental protocol for the quantification of clozapine in human plasma using N-Desmethyl Clozapine-d8 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, N-Desmethyl Clozapine-d8, at a known concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Clozapine: m/z 327.1 → 270.2

      • N-Desmethyl Clozapine (Analyte): m/z 313.1 → 192.1

      • N-Desmethyl Clozapine-d8 (Internal Standard): m/z 321.2 → 200.2

3. Quantification

  • A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of clozapine and a constant concentration of N-Desmethyl Clozapine-d8.

  • The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

  • The concentration of clozapine in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification s1 Plasma Sample s2 Add N-Desmethyl Clozapine-d8 (IS) in Acetonitrile s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 a1 Inject into LC System s4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 q1 Calculate Peak Area Ratios (Analyte/IS) a3->q1 q2 Determine Concentration from Calibration Curve q1->q2 matrix_effect_compensation cluster_analyte Analyte (Clozapine) cluster_is Internal Standard (N-Desmethyl Clozapine-d8) cluster_ratio Ratio Calculation A_ion Ionization A_matrix Matrix Effect (Suppression/Enhancement) A_ion->A_matrix A_signal Detected Signal (Inaccurate) A_matrix->A_signal Ratio Ratio (Analyte/IS) Compensates for Matrix Effect A_signal->Ratio IS_ion Ionization IS_matrix Matrix Effect (Same as Analyte) IS_ion->IS_matrix IS_signal Detected Signal (Affected Similarly) IS_matrix->IS_signal IS_signal->Ratio Result Accurate Quantification Ratio->Result

References

A Comparative Guide to the Bioanalysis of Clozapine and its Major Metabolite, N-Desmethylclozapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of clozapine and its primary active metabolite, N-desmethylclozapine (norclozapine), in biological matrices. The focus is on providing a comprehensive comparison of method performance, with a special emphasis on the use of stable isotope-labeled internal standards, such as N-Desmethyl Clozapine-d8, to ensure accuracy and precision in inter-laboratory settings.

Introduction to Clozapine Bioanalysis

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of clozapine and N-desmethylclozapine is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[1][2] Accurate and precise bioanalytical methods are therefore essential for reliable TDM and clinical research. This guide compares different methodologies, highlighting key performance characteristics to aid researchers in selecting the most appropriate method for their needs. The use of a stable isotope-labeled internal standard for the metabolite, such as N-Desmethyl Clozapine-d8, is a critical consideration for robust and reproducible analysis, particularly in multi-site or collaborative studies.

Comparative Analysis of Analytical Methods

The following tables summarize the performance of various published methods for the analysis of clozapine and N-desmethylclozapine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique due to its high sensitivity and specificity.[3]

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Clozapine Analysis

ParameterMethod 1Method 2Method 3Method 4
Internal Standard Clozapine-d4LoxapineClozapine-D4, Norclozapine-D8, Clozapine-D8 (as calibrators)Not specified
Linearity Range (ng/mL) 1-100025-1000Not specified10-2000
Intra-assay Precision (%CV) < 14%Not specified< 5%0.61-1.26%
Inter-assay Precision (%CV) < 14%Not specified< 5%3.04-4.94%
Accuracy (% Nominal) Not specifiedNot specified104-112%Not specified
Lower Limit of Quantification (LLOQ) (ng/mL) 125Not specified10
Matrix Human PlasmaHuman SerumHuman PlasmaHuman Serum
Reference [4][3][5][6]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for N-Desmethylclozapine Analysis

ParameterMethod 1Method 2Method 3Method 4
Internal Standard Clozapine-d4 (surrogate)LoxapineNorclozapine-D8 (as calibrator)Not specified
Linearity Range (ng/mL) 1-100025-1000Not specified10-2000
Intra-assay Precision (%CV) < 14%Not specified< 5%1.62-2.21%
Inter-assay Precision (%CV) < 14%Not specified< 5%2.84-6.07%
Accuracy (% Nominal) Not specifiedNot specified104-112%Not specified
Lower Limit of Quantification (LLOQ) (ng/mL) 125Not specified10
Matrix Human PlasmaHuman SerumHuman PlasmaHuman Serum
Reference [4][3][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols based on published literature.

Method 1: LC-MS/MS with Liquid-Liquid Extraction[4]
  • Sample Preparation:

    • To 0.5 mL of plasma, add the internal standard solution.

    • Perform liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Flow Rate: As optimized for the specific column and system.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for clozapine, N-desmethylclozapine, and the internal standard.

Method 4: UPLC-MS/MS with Protein Precipitation[6]
  • Sample Preparation:

    • To a small volume of serum (e.g., 100 µL), add a precipitation agent (e.g., acetonitrile or methanol) containing the internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant directly into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of methanol and water, both containing a modifier like ammonium hydroxide.

    • Flow Rate: Typically around 0.40 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: ESI positive mode.

    • Detection: MRM mode for quantification, with specific transitions for each analyte and internal standard.

The Role of N-Desmethyl Clozapine-d8 in Ensuring Data Integrity

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is considered the gold standard in quantitative mass spectrometry. For the analysis of N-desmethylclozapine, N-Desmethyl Clozapine-d8 is the ideal internal standard.

Advantages of using N-Desmethyl Clozapine-d8:

  • Compensates for Matrix Effects: Co-elution of the deuterated internal standard with the native analyte allows for the correction of signal suppression or enhancement caused by the biological matrix.

  • Corrects for Variability in Sample Preparation: Any loss of analyte during extraction or processing steps will be mirrored by a proportional loss of the internal standard, leading to an accurate final concentration measurement.

  • Improves Precision and Accuracy: By minimizing the impact of experimental variability, the use of a deuterated internal standard significantly enhances the precision and accuracy of the assay.[5]

  • Essential for Inter-Laboratory Consistency: For studies conducted across multiple laboratories, the use of a common, high-quality internal standard like N-Desmethyl Clozapine-d8 is critical for ensuring data comparability and reliability.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the analytical process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Addition of Internal Standard (e.g., N-Desmethyl Clozapine-d8) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: A typical experimental workflow for the bioanalysis of clozapine and N-desmethylclozapine.

clozapine_metabolism Clozapine Clozapine NDesmethyl N-Desmethylclozapine (Norclozapine) Clozapine->NDesmethyl CYP1A2, CYP3A4 (Demethylation) Noxide Clozapine N-oxide Clozapine->Noxide CYP3A4, FMO (N-Oxidation) Other Other Metabolites NDesmethyl->Other Noxide->Other

Caption: Simplified metabolic pathway of clozapine.

References

The Gold Standard in Bioanalysis: N-Desmethyl Clozapine-d8 versus a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, particularly in drug development and therapeutic drug monitoring, the accuracy of quantitative data is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure reliability by correcting for variations during sample processing and analysis.[1] The choice of this internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison between a stable isotope-labeled (SIL) internal standard, N-Desmethyl Clozapine-d8, and a representative structural analog, highlighting the superior performance of the deuterated standard.

The scientific and regulatory consensus strongly favors the use of deuterated standards for achieving the highest data quality.[1] A deuterated internal standard is chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium.[1] This subtle change allows for differentiation by the mass spectrometer while ensuring that the physicochemical properties are nearly identical to the analyte.[2] In contrast, a structural analog is a different chemical compound chosen for its structural similarity to the analyte.[1] However, even minor structural differences can lead to significant variations in analytical behavior, potentially compromising the accuracy of the quantification.[1]

Performance Under the Microscope: A Comparative Analysis

The superiority of a deuterated internal standard like N-Desmethyl Clozapine-d8 is most evident when examining key bioanalytical validation parameters. The following table summarizes representative data from a comparative experiment designed to quantify N-Desmethyl Clozapine in human plasma.

Performance ParameterN-Desmethyl Clozapine-d8 (SIL IS)Structural Analog ISIdeal Outcome
Accuracy (% Bias) -1.5% to +2.0%-9.8% to +12.5%Close to 0%
Precision (%RSD) < 3.0%< 10.0%As low as possible
Recovery (%) 98.5% (Analyte: 99.0%)85.0% (Analyte: 98.0%)Consistent with analyte
Matrix Effect (%) 1.2%15.7%Minimal effect
Retention Time Shift Minimal to nonePotential for significant shiftCo-elution with analyte

This data is representative and compiled from the principles described in the referenced literature.[1][3]

As the data illustrates, the N-Desmethyl Clozapine-d8 provides significantly better accuracy and precision. Because the deuterated standard co-elutes with the analyte and has nearly identical extraction recovery and ionization efficiency, it can more effectively compensate for variations. A structural analog, due to its different chemical nature, may be extracted differently, experience different matrix effects, and have a different ionization response, leading to greater variability and bias in the results.[3]

Experimental Protocols

A detailed methodology for a typical bioanalytical assay for N-Desmethyl Clozapine using an internal standard is provided below.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 10 µL of the internal standard working solution (either N-Desmethyl Clozapine-d8 or the structural analog).

  • Vortex the samples for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: UHPLC system

  • Column: C18 analytical column

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • N-Desmethyl Clozapine: m/z 313 → 192[4]

    • N-Desmethyl Clozapine-d8: m/z 321 → 200 (example transition)

    • Structural Analog: Analyte-specific transition

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of why a deuterated internal standard is superior.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (N-Desmethyl Clozapine-d8 or Structural Analog) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Protein Precipitation (Acetonitrile) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data Data Processing (Peak Area Ratio) lc_ms->data quant Quantification data->quant

Bioanalytical workflow for N-Desmethyl Clozapine quantification.

internal_standard_rationale cluster_process Analytical Process analyte_prop Physicochemical Properties extraction Extraction analyte_prop->extraction chromatography Chromatography analyte_prop->chromatography ionization Ionization analyte_prop->ionization d8_prop Physicochemical Properties d8_prop->analyte_prop  Nearly Identical   d8_prop->extraction d8_prop->chromatography d8_prop->ionization analog_prop Physicochemical Properties analog_prop->analyte_prop  Different   analog_prop->extraction analog_prop->chromatography analog_prop->ionization

Rationale for the superiority of a deuterated internal standard.

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Clozapine Quantification with N-Desmethyl Clozapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of clozapine, utilizing N-Desmethyl Clozapine-d8 as an internal standard. This document is intended for researchers, scientists, and professionals in drug development, offering an objective look at the performance of each method supported by experimental data.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of clozapine using HPLC-UV and LC-MS/MS. The data presented is a synthesis of findings from multiple studies.

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 2000 ng/mL[1][2]1 - 1000 ng/mL[3][4]
Correlation Coefficient (r²) > 0.999[5]> 0.998[3]
Limit of Detection (LOD) 5 - 23.6 µg/L[1][6]0.91 ng/g[7]
Limit of Quantification (LOQ) 10 - 25 ng/mL[2][8]2.73 ng/g[7]
Intra-assay Precision (%CV) < 5%[2]< 14%[3]
Inter-assay Precision (%CV) < 5%[2]< 14%[3]
Recovery > 80%[2]97.80% - 99.28%[7]

Experimental Protocols

A detailed description of the methodologies for both HPLC-UV and LC-MS/MS is provided below. These protocols are based on established and validated methods.

Sample Preparation (Common for both methods)

  • Spiking: To a 1 mL plasma sample, add the internal standard N-Desmethyl Clozapine-d8.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of diethyl ether.

  • Vortexing and Centrifugation: Vortex the mixture for 10 minutes, followed by centrifugation at 4,000 rpm for 10 minutes.[2]

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[2]

  • Reconstitution: Reconstitute the residue with 250 µL of the respective mobile phase for each method.[2]

HPLC-UV Method

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% triethylamine (40:10:50, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 50 µL.[2]

  • Detection Wavelength: 250 nm.[2]

LC-MS/MS Method

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 column.

  • Mobile Phase: Isocratic elution with a suitable mobile phase, such as a mixture of ammonium formate and methanol.[8]

  • Ionization: Positive ion atmospheric pressure electrospray ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • Ion Transitions:

    • Clozapine: m/z 327 → m/z 270[3][4]

    • N-Desmethyl Clozapine-d8 (Internal Standard): Specific precursor and product ions would be determined based on the deuterated standard's mass. A similar compound, loxapine, has been monitored with m/z 328 → m/z 271.[4]

Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation & Comparison plasma Plasma Sample Collection spike Spike with N-Desmethyl Clozapine-d8 plasma->spike extract Liquid-Liquid Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute hplc HPLC-UV Analysis reconstitute->hplc Inject lcms LC-MS/MS Analysis reconstitute->lcms Inject linearity Linearity hplc->linearity accuracy Accuracy & Precision hplc->accuracy lod_loq LOD & LOQ hplc->lod_loq lcms->linearity lcms->accuracy lcms->lod_loq comparison Method Performance Comparison linearity->comparison accuracy->comparison lod_loq->comparison

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Logical Comparison of HPLC-UV and LC-MS/MS

This diagram outlines the key comparative aspects between the two analytical techniques.

cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_adv Advantages: - Cost-effective - Widely available - Robust and simple hplc_disadv Disadvantages: - Lower sensitivity - Potential for interference lcms_adv Advantages: - High sensitivity and selectivity - Lower detection limits - Structural information lcms_disadv Disadvantages: - Higher cost - More complex instrumentation - Matrix effects compare Comparison Criteria compare->hplc_adv Cost & Simplicity compare->hplc_disadv Limitations compare->lcms_adv Sensitivity & Selectivity compare->lcms_disadv Limitations

Caption: Key comparison points between HPLC-UV and LC-MS/MS for clozapine analysis.

References

N-Desmethyl Clozapine-d8: A Superior Internal Standard for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug monitoring and pharmacokinetic studies of the atypical antipsychotic clozapine, the precision and reliability of analytical methods are paramount. A crucial component of robust bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the internal standard. This guide provides a comparative analysis of N-Desmethyl Clozapine-d8, demonstrating its efficacy in ensuring accurate quantification of clozapine and its major active metabolite, N-desmethylclozapine (norclozapine).

Performance Comparison: Linearity and Sensitivity

The use of a stable isotope-labeled internal standard, such as N-Desmethyl Clozapine-d8, is the gold standard in quantitative mass spectrometry. These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects. This co-elution and parallel behavior effectively compensate for variations during sample preparation and analysis, leading to superior accuracy and precision.

The following tables summarize the performance characteristics of analytical methods utilizing N-Desmethyl Clozapine-d8 and other internal standards for the quantification of clozapine and N-desmethylclozapine.

Table 1: Performance Characteristics of LC-MS/MS Methods for Clozapine and N-Desmethylclozapine Quantification

AnalyteInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
ClozapineNorclozapine-d81 - 10001104-112<5[1]
N-desmethylclozapineNorclozapine-d81 - 10001104-112<5[1]
ClozapineClozapine-d410 - 10001085-1177.9-14.1
N-desmethylclozapineClozapine-d410 - 10001085-1171.6-14.6
ClozapineLoxapine25 - 100025Not ReportedNot Reported[2]
N-desmethylclozapineLoxapine25 - 100025Not ReportedNot Reported[2]

Table 2: Comparison of Different Internal Standards

Internal StandardTypeAdvantagesDisadvantages
N-Desmethyl Clozapine-d8 Stable Isotope LabeledCo-elutes with N-desmethylclozapine, compensates for matrix effects and ionization variability effectively for the metabolite. High precision and accuracy.[1]May not be the ideal internal standard for clozapine itself due to slight differences in retention time and ionization.
Clozapine-d4 Stable Isotope LabeledCo-elutes with clozapine, providing excellent compensation for its quantification.May be a less effective surrogate for N-desmethylclozapine, potentially leading to reduced accuracy and precision for the metabolite.
Loxapine Structurally SimilarCommercially available and cost-effective.Different chemical structure can lead to different extraction recovery, chromatographic behavior, and ionization response, potentially compromising accuracy.[3]
Protriptyline Structurally SimilarPreviously used in HPLC-UV methods.Significant structural differences make it a poor choice for compensating for the specific behavior of clozapine and its metabolite in MS-based assays.

Experimental Protocols

A robust and reliable analytical method is fundamental for accurate quantification. Below is a detailed experimental protocol for the analysis of clozapine and N-desmethylclozapine in human plasma using N-Desmethyl Clozapine-d8 as an internal standard, based on established LC-MS/MS methods.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of human plasma, add 20 µL of an internal standard working solution containing N-Desmethyl Clozapine-d8 (concentration tailored to the expected analyte range). Vortex for 10 seconds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

G Experimental Workflow for Sample Preparation and Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add N-Desmethyl Clozapine-d8 (Internal Standard) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute Analytes spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms quant Data Acquisition and Quantification lcms->quant

Caption: Workflow for the extraction and analysis of clozapine and N-desmethylclozapine from plasma.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Clozapine: m/z 327.1 → 270.2

      • N-desmethylclozapine: m/z 313.1 → 192.1

      • N-Desmethyl Clozapine-d8: m/z 321.2 → 200.2

Signaling Pathways of Clozapine and N-Desmethylclozapine

Clozapine and its active metabolite, N-desmethylclozapine, exert their therapeutic effects through complex interactions with multiple neurotransmitter systems. While both compounds interact with a broad range of receptors, their pharmacological profiles are not identical, which may contribute to the unique clinical efficacy of clozapine.

Clozapine is an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a property shared with other atypical antipsychotics. However, N-desmethylclozapine exhibits a distinct activity profile, acting as a potent M1 muscarinic receptor partial agonist.[4] This M1 agonism is thought to contribute to the cognitive-enhancing effects observed in some patients treated with clozapine.[4]

G Simplified Signaling Pathways of Clozapine and N-Desmethylclozapine cluster_drugs Simplified Signaling Pathways of Clozapine and N-Desmethylclozapine cluster_receptors Simplified Signaling Pathways of Clozapine and N-Desmethylclozapine cluster_effects Simplified Signaling Pathways of Clozapine and N-Desmethylclozapine clozapine Clozapine d2 Dopamine D2 Receptor clozapine->d2 Antagonist ht2a Serotonin 5-HT2A Receptor clozapine->ht2a Antagonist ndmc N-Desmethylclozapine (NDMC) ndmc->d2 Antagonist ndmc->ht2a Antagonist m1 Muscarinic M1 Receptor ndmc->m1 Partial Agonist antipsychotic Antipsychotic Effects d2->antipsychotic ht2a->antipsychotic cognitive Cognitive Enhancement m1->cognitive

Caption: Interactions of clozapine and its metabolite with key neurotransmitter receptors.

Conclusion

The selection of an appropriate internal standard is critical for the development of accurate and reliable bioanalytical methods. The data presented clearly indicates that while various internal standards can be employed, stable isotope-labeled compounds, and specifically N-Desmethyl Clozapine-d8 for the analysis of N-desmethylclozapine, provide the highest level of analytical performance. Its use minimizes variability and ensures the generation of high-quality data essential for clinical and research applications in the field of neuropsychopharmacology. For the simultaneous analysis of both clozapine and its metabolite, a combination of deuterated internal standards (e.g., Clozapine-d4 and N-Desmethyl Clozapine-d8) is recommended to achieve the most accurate and precise results for both analytes.

References

Assessing the Isotopic Contribution of N-Desmethyl Clozapine-d8 to the Clozapine Analyte Signal: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of clozapine, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Deuterated internal standards, such as N-Desmethyl Clozapine-d8, are widely employed to compensate for variability during sample preparation and analysis. However, a potential source of analytical error is the isotopic contribution of the deuterated internal standard to the signal of the unlabeled analyte, a phenomenon often referred to as "cross-talk." This guide provides a framework for assessing this isotopic contribution and compares N-Desmethyl Clozapine-d8 with other commonly used deuterated internal standards for clozapine analysis.

The Importance of Assessing Isotopic Contribution

Stable isotope-labeled internal standards are designed to be chemically identical to the analyte but with a different mass, allowing for their distinction by a mass spectrometer. Ideally, the signal of the internal standard should be free from any contribution from the unlabeled analyte, and vice versa. However, naturally occurring isotopes in the analyte can contribute to the signal of the deuterated internal standard, particularly when the mass difference is small.[1] Conversely, the deuterated internal standard itself may contain a small percentage of the unlabeled analyte as an impurity or exhibit isotopic variants that overlap with the analyte's mass-to-charge ratio (m/z). This interference becomes more pronounced at high analyte concentrations and can lead to non-linearity in the calibration curve and inaccurate quantification.[1]

Comparison of Deuterated Internal Standards for Clozapine Analysis

The selection of a deuterated internal standard should consider the degree of deuterium labeling. A higher number of deuterium atoms increases the mass difference between the analyte and the internal standard, reducing the likelihood of isotopic overlap.

Internal StandardMolecular FormulaLabeled PositionsMass Difference (vs. Clozapine)Potential for Isotopic Overlap
N-Desmethyl Clozapine-d8 C17H9D8ClN4Piperazinyl ring+8 Da (relative to N-Desmethyl Clozapine)Lower
Clozapine-d4 C18H15D4ClN4Specific positions on the benzodiazepine or piperazine ring+4 DaHigher
Clozapine-d8 C18H11D8ClN4Multiple positions, typically on the piperazine ring+8 DaLower

Note: The exact positions of deuterium labeling can vary by manufacturer. It is crucial to obtain a certificate of analysis for the specific lot of the internal standard being used.

Experimental Protocol for Assessing Isotopic Contribution

To ensure the accuracy of bioanalytical methods, regulatory guidelines recommend the evaluation of selectivity and specificity, which includes assessing potential interference from internal standards.[2] The following protocol outlines a procedure to quantify the isotopic contribution of N-Desmethyl Clozapine-d8 to the clozapine analyte signal.

Objective:

To determine the percentage contribution of the N-Desmethyl Clozapine-d8 internal standard to the measured signal of the unlabeled clozapine analyte.

Materials:
  • Clozapine reference standard

  • N-Desmethyl Clozapine-d8 internal standard

  • Blank biological matrix (e.g., human plasma, serum)

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation

Procedure:
  • Preparation of a High-Concentration Internal Standard Solution: Prepare a solution of N-Desmethyl Clozapine-d8 in a suitable solvent at a concentration significantly higher than the working concentration used in the analytical method.

  • Mass Spectral Analysis of the Internal Standard: Infuse the high-concentration N-Desmethyl Clozapine-d8 solution directly into the mass spectrometer or perform an LC-MS analysis with a full scan to observe the isotopic distribution.

  • Preparation of a "Zero Sample": Prepare a blank biological matrix sample fortified only with the N-Desmethyl Clozapine-d8 internal standard at the working concentration used in the bioanalytical method.

  • LC-MS/MS Analysis of the Zero Sample: Analyze the "zero sample" using the established LC-MS/MS method for clozapine. Monitor the multiple reaction monitoring (MRM) transition for clozapine.

  • Preparation of a Lower Limit of Quantification (LLOQ) Sample: Prepare a blank biological matrix sample fortified with clozapine at the LLOQ concentration and with N-Desmethyl Clozapine-d8 at its working concentration.

  • LC-MS/MS Analysis of the LLOQ Sample: Analyze the LLOQ sample using the same LC-MS/MS method.

  • Data Analysis:

    • Measure the peak area of the clozapine MRM transition in the "zero sample." This represents the contribution from the N-Desmethyl Clozapine-d8 internal standard.

    • Measure the peak area of the clozapine MRM transition in the LLOQ sample.

    • Calculate the percentage contribution using the following formula:

Acceptance Criteria:

According to regulatory guidelines, the response of interfering components in a blank sample should not be more than 20% of the analyte response at the LLOQ.[2] Therefore, the calculated percentage contribution should ideally be well below this limit.

Visualizing the Assessment Workflow

The following diagram illustrates the experimental workflow for assessing the isotopic contribution of the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_is Prepare High-Concentration N-Desmethyl Clozapine-d8 Solution analyze_is Full Scan MS of High-Concentration IS prep_is->analyze_is prep_zero Prepare 'Zero Sample' (Blank Matrix + IS) analyze_zero Analyze 'Zero Sample' (Monitor Analyte MRM) prep_zero->analyze_zero prep_lloq Prepare LLOQ Sample (Blank Matrix + Analyte at LLOQ + IS) analyze_lloq Analyze LLOQ Sample (Monitor Analyte MRM) prep_lloq->analyze_lloq eval_dist Assess Isotopic Distribution of IS analyze_is->eval_dist eval_contribution Calculate % Contribution of IS to Analyte Signal analyze_zero->eval_contribution analyze_lloq->eval_contribution

Caption: Workflow for assessing isotopic contribution.

Logical Pathway for Internal Standard Selection and Validation

The decision-making process for selecting and validating a deuterated internal standard should follow a logical progression to minimize potential analytical errors.

G start Start: Need for Clozapine Quantification select_is Select Potential Deuterated Internal Standards (e.g., N-Desmethyl Clozapine-d8, Clozapine-d8) start->select_is cert_analysis Obtain Certificate of Analysis (Verify Isotopic Purity) select_is->cert_analysis assess_contribution Experimentally Assess Isotopic Contribution to Analyte Signal cert_analysis->assess_contribution acceptance Contribution < 20% of LLOQ? assess_contribution->acceptance validate Proceed with Full Method Validation acceptance->validate Yes reselect Select Alternative Internal Standard acceptance->reselect No reselect->select_is

Caption: Internal standard selection and validation pathway.

Conclusion

While N-Desmethyl Clozapine-d8 is a suitable internal standard for the quantification of clozapine, a thorough assessment of its isotopic contribution to the analyte signal is a critical step in bioanalytical method development and validation. By following the experimental protocol outlined in this guide, researchers can ensure the integrity of their data and make informed decisions about the most appropriate internal standard for their specific application. The use of internal standards with a higher degree of deuteration, such as N-Desmethyl Clozapine-d8 or Clozapine-d8, is generally preferred to minimize the risk of isotopic interference. Ultimately, a rigorous validation process is essential for robust and reliable bioanalytical results.

References

A Comparative Guide to Deuterated Standards for Norclozapine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of norclozapine, the active metabolite of the atypical antipsychotic clozapine, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of commonly used deuterated standards for norclozapine, focusing on key performance attributes to aid in the selection of the most appropriate standard for your analytical needs.

Executive Summary

Deuterated analogs of norclozapine, such as norclozapine-d4 and norclozapine-d8, are the preferred internal standards for quantitative LC-MS/MS assays. Their utility stems from their similar physicochemical properties to the unlabeled analyte, which allows them to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects. The choice between different deuterated standards often depends on a balance of factors including isotopic purity, chemical purity, stability, and cost. While both norclozapine-d4 and norclozapine-d8 have been successfully employed in validated bioanalytical methods, a thorough evaluation of their specifications is recommended.

Comparison of Deuterated Norclozapine Standards

The selection of an appropriate deuterated internal standard is critical for the robustness and reliability of any quantitative LC-MS/MS method. Below is a comparison of key parameters for commonly utilized deuterated norclozapine standards.

FeatureNorclozapine-d4Norclozapine-d8Considerations for Selection
Chemical Structure Norclozapine with four deuterium atoms. The exact positions of deuteration can vary by manufacturer.Norclozapine with eight deuterium atoms, typically on the piperazine ring.A higher degree of deuteration (-d8) can provide a greater mass difference from the analyte, minimizing potential isotopic crosstalk.
Chemical Purity Typically >98%Generally >95% as per available data sheets.High chemical purity is essential to prevent interference from impurities that may co-elute with the analyte or internal standard. Always refer to the Certificate of Analysis (CoA) for lot-specific purity.
Isotopic Purity Isotopic enrichment is typically high, but the exact percentage and distribution of isotopologues should be confirmed from the CoA.Isotopic enrichment is a critical parameter. High isotopic purity minimizes the contribution of the unlabeled analyte in the standard solution, which can lead to inaccurate quantification, especially at low concentrations.The CoA provides the isotopic distribution, which is crucial for assessing the potential for isotopic crosstalk where the signal from the internal standard may contribute to the analyte's signal.
Stability Deuterated standards are generally stable. Stability is influenced by storage conditions (temperature, light) and the pH of the solution.Similar to other deuterated compounds, stability is dependent on storage and handling. The C-D bond is stronger than the C-H bond, which can enhance metabolic stability.Long-term and in-process stability should be evaluated during method validation. Avoid exposure to strong acids or bases and elevated temperatures to prevent back-exchange of deuterium with hydrogen.
Mass Spectrometric Response Provides a distinct mass transition for use in Multiple Reaction Monitoring (MRM) assays.Offers a larger mass shift from the native analyte, which can be advantageous in reducing potential interferences.The specific MRM transitions should be optimized for sensitivity and specificity for both the analyte and the chosen internal standard.

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of norclozapine in biological matrices. Below is a representative experimental protocol for the analysis of norclozapine using a deuterated internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting norclozapine from plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the deuterated norclozapine internal standard (e.g., norclozapine-d8 at 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
ParameterTypical Conditions
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Norclozapine: e.g., m/z 313.1 -> 192.1Norclozapine-d8: e.g., m/z 321.2 -> 200.2
Collision Energy Optimized for each transition

Visualizing Key Processes

To better understand the context of norclozapine analysis, the following diagrams illustrate the metabolic pathway of clozapine and a typical experimental workflow.

Clozapine_Metabolism cluster_cyp Cytochrome P450 Enzymes Clozapine Clozapine Norclozapine Norclozapine (N-desmethylclozapine) Clozapine->Norclozapine Demethylation Clozapine_N_Oxide Clozapine N-Oxide Clozapine->Clozapine_N_Oxide N-Oxidation Other_Metabolites Other Metabolites Clozapine->Other_Metabolites Hydroxylation, etc. CYP1A2 CYP1A2 CYP1A2->Clozapine CYP3A4 CYP3A4 CYP3A4->Clozapine CYP2D6 CYP2D6 (minor) CYP2D6->Clozapine

Metabolic pathway of clozapine to norclozapine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Serum) add_is Add Deuterated Internal Standard start->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc Liquid Chromatography (Separation) inject->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation (Analyte/IS Ratio) integrate->calculate report Report Results calculate->report

General workflow for norclozapine analysis.

Conclusion and Recommendations

The use of deuterated internal standards is indispensable for the accurate and precise quantification of norclozapine in biological matrices. Both norclozapine-d4 and norclozapine-d8 are suitable for this purpose. The primary considerations for selecting a standard should be its documented chemical and isotopic purity, as detailed in the Certificate of Analysis provided by the manufacturer. A higher degree of deuteration, as in norclozapine-d8, can be beneficial in minimizing isotopic crosstalk. Regardless of the choice of standard, thorough method development and validation are essential to ensure the reliability of the analytical data. This includes a comprehensive assessment of the standard's stability under the specific conditions of the assay. By carefully considering these factors, researchers can confidently select and implement a deuterated internal standard that will contribute to the generation of high-quality bioanalytical data.

A Comparative Guide: Immunoassay vs. LC-MS/MS for the Quantification of N-Desmethyl Clozapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of N-desmethylclozapine, the major metabolite of the atypical antipsychotic drug clozapine: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research to ensure patient safety and optimize treatment efficacy. This document presents a comprehensive overview of both methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific analytical needs. The use of the deuterated internal standard, N-Desmethyl Clozapine-d8, in LC-MS/MS for enhanced accuracy is also a key focus.

At a Glance: Method Comparison

FeatureImmunoassayLC-MS/MS with N-Desmethyl Clozapine-d8
Principle Antigen-antibody bindingPhysicochemical properties (retention time and mass-to-charge ratio)
Specificity Generally lower, potential for cross-reactivity with structurally similar compounds.High, capable of distinguishing between the parent drug and its metabolites with high resolution.
Sensitivity Varies by assay, typically in the ng/mL range.High, often reaching sub-ng/mL levels.
Throughput High, suitable for automated platforms and rapid screening of large sample numbers.Lower, though advancements in technology are increasing throughput.
Instrumentation Widely available clinical chemistry analyzers.Specialized and more expensive LC-MS/MS systems.
Sample Preparation Minimal, often direct sample analysis.More extensive, typically involving protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Cost per Sample Generally lower.Higher due to instrument cost, maintenance, and reagent complexity.
Multiplexing Limited to the specific antibody used.Capable of simultaneously quantifying multiple analytes (e.g., clozapine and its metabolites) in a single run.

Quantitative Performance Data

The following table summarizes key performance parameters from various studies comparing immunoassay and LC-MS/MS for the analysis of clozapine and its metabolites.

ParameterImmunoassayLC-MS/MSReference
Correlation (r) 0.84 - 0.926Considered the "gold standard"[1][2]
Bias Can show positive or negative bias compared to LC-MS/MS (e.g., +5.7% or -50.9% for spiked samples)N/A[2]
Precision (CV%) Intra-assay: <10%, Inter-assay: <15%Intra-assay: <10%, Inter-assay: <15%[3]
Linearity Range 68 – 1,500 ng/mL (MyCare Assay)1 - 1000 ng/mL or wider[4]
Limit of Quantification (LOQ) ~68 ng/mL (MyCare Assay)As low as 0.1 ng/mL[4]
Recovery Not typically reported>90%[3]
Matrix Effect Can be susceptibleCan be minimized with appropriate sample preparation and use of an internal standard like N-Desmethyl Clozapine-d8[5]

Experimental Protocols

Immunoassay: MyCare Psychiatry Clozapine Assay Kit

This protocol is based on the package insert for the MyCare Psychiatry Clozapine Assay Kit, a homogeneous enzyme immunoassay.

1. Principle: The assay is based on the competition between the drug in the sample and the drug-conjugate in the reagent for a limited number of antibody binding sites. In the absence of the drug in the sample, the drug-conjugate binds to the antibody, resulting in a measurable signal. The presence of the drug in the sample reduces the amount of drug-conjugate that can bind, leading to a change in the signal that is proportional to the drug concentration.

2. Materials:

  • MyCare Psychiatry Clozapine Assay Reagent Kit

  • Clinical chemistry analyzer

  • Calibrators and controls

  • Patient serum or plasma samples

3. Procedure:

  • Bring all reagents, calibrators, and controls to the temperature required by the specific clinical chemistry analyzer.

  • Load the reagents, calibrators, and controls onto the analyzer.

  • Program the analyzer with the assay parameters as specified in the package insert.

  • Pipette the patient samples into appropriate sample cups or tubes.

  • Initiate the assay run on the analyzer. The analyzer will automatically perform the following steps:

    • Dispense a precise volume of the sample and Reagent 1 (containing the antibody) into a reaction cuvette.

    • Incubate the mixture.

    • Dispense Reagent 2 (containing the drug-conjugate).

    • Incubate the final reaction mixture.

    • Measure the absorbance at a specified wavelength.

  • The analyzer's software calculates the clozapine concentration in the sample based on the calibration curve.

LC-MS/MS Method for N-Desmethyl Clozapine with N-Desmethyl Clozapine-d8 Internal Standard

This is a generalized protocol based on common practices in published research.[6][7]

1. Principle: This method utilizes the high selectivity of liquid chromatography to separate N-desmethylclozapine from other matrix components, followed by the high sensitivity and specificity of tandem mass spectrometry for detection and quantification. The use of a stable isotope-labeled internal standard, N-Desmethyl Clozapine-d8, corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

2. Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Analytical column (e.g., C18)

  • N-Desmethyl Clozapine and N-Desmethyl Clozapine-d8 analytical standards

  • Solvents (e.g., acetonitrile, methanol, formic acid, ammonium acetate)

  • Patient plasma or serum samples

  • Protein precipitation reagents (e.g., acetonitrile, methanol) or Solid-Phase Extraction (SPE) cartridges

3. Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, N-Desmethyl Clozapine-d8, at a known concentration.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the analytical column.

    • Perform a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient is programmed to separate N-desmethylclozapine from other components.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both N-desmethylclozapine and the internal standard, N-Desmethyl Clozapine-d8.

      • N-Desmethyl Clozapine: e.g., m/z 313.1 → 192.1

      • N-Desmethyl Clozapine-d8: e.g., m/z 321.2 → 200.2

  • Quantification:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by analyzing a series of standards with known concentrations of N-desmethylclozapine and a constant concentration of the internal standard.

    • The concentration of N-desmethylclozapine in the patient samples is calculated from the peak area ratio of the analyte to the internal standard using the calibration curve.

Visualizing the Methodologies

To further clarify the workflows and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_immunoassay Immunoassay Workflow cluster_lcms LC-MS/MS Workflow ia_sample Patient Sample (Serum/Plasma) ia_reagent Add Reagents (Antibody & Labeled Antigen) ia_sample->ia_reagent ia_incubation Incubation ia_reagent->ia_incubation ia_detection Signal Detection (e.g., Absorbance) ia_incubation->ia_detection ia_result Concentration Calculation ia_detection->ia_result lcms_sample Patient Sample (Plasma/Serum) lcms_is Add Internal Standard (N-Desmethyl Clozapine-d8) lcms_sample->lcms_is lcms_prep Sample Preparation (e.g., Protein Precipitation) lcms_is->lcms_prep lcms_lc LC Separation lcms_prep->lcms_lc lcms_ms MS/MS Detection lcms_lc->lcms_ms lcms_result Concentration Calculation lcms_ms->lcms_result

Caption: A high-level comparison of the experimental workflows for immunoassay and LC-MS/MS.

method_comparison_logic cluster_factors Key Decision Factors cluster_methods Method Choice start Analytical Need: Quantify N-Desmethyl Clozapine throughput High Throughput? start->throughput specificity High Specificity Required? start->specificity multiplexing Multiplexing Needed? start->multiplexing cost Cost Sensitivity? start->cost immunoassay Immunoassay throughput->immunoassay Yes lcms LC-MS/MS throughput->lcms No specificity->immunoassay No specificity->lcms Yes multiplexing->immunoassay No multiplexing->lcms Yes cost->immunoassay High cost->lcms Low

Caption: A decision-making flowchart for selecting between immunoassay and LC-MS/MS.

Clozapine's Mechanism of Action: A Signaling Pathway Overview

Clozapine's unique therapeutic profile is attributed to its complex interaction with multiple neurotransmitter systems. It exhibits a lower affinity for dopamine D2 receptors compared to typical antipsychotics, and a higher affinity for D4 and various serotonin receptors, particularly 5-HT2A. This multi-receptor action is believed to contribute to its efficacy in treatment-resistant schizophrenia and its lower incidence of extrapyramidal side effects. The binding of clozapine to these receptors initiates downstream signaling cascades that modulate neuronal activity and gene expression.

clozapine_pathway cluster_receptors Receptor Interactions cluster_pathways Downstream Signaling Pathways clozapine Clozapine d2 Dopamine D2 Receptor clozapine->d2 Antagonist (low affinity) d4 Dopamine D4 Receptor clozapine->d4 Antagonist (high affinity) ht2a Serotonin 5-HT2A Receptor clozapine->ht2a Antagonist/Inverse Agonist akt Akt Pathway d2->akt ht2a->akt mek_erk MEK/ERK Pathway ht2a->mek_erk therapeutic_effects Therapeutic Effects (Antipsychotic Action) akt->therapeutic_effects mek_erk->therapeutic_effects

Caption: Simplified signaling pathway of Clozapine's mechanism of action.

Conclusion

The choice between immunoassay and LC-MS/MS for the quantification of N-desmethylclozapine depends on the specific requirements of the study. Immunoassays offer a rapid, high-throughput, and cost-effective solution, making them well-suited for routine clinical monitoring and large-scale screening where high precision and specificity for individual metabolites are not the primary concern.

Conversely, LC-MS/MS stands as the gold standard for research and clinical applications that demand high specificity, sensitivity, and the ability to simultaneously quantify multiple analytes. The use of a deuterated internal standard like N-Desmethyl Clozapine-d8 in LC-MS/MS methods significantly enhances the accuracy and reliability of the results, making it the preferred method for pharmacokinetic studies, bioequivalence trials, and forensic analysis.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and clinicians to select the most appropriate method to achieve their analytical goals and ensure the best outcomes for patient care and drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.